1-Palmitoleoyl-2-stearoyl-sn-glycerol
Description
DG(16:1(9Z)/18:0/0:0)[iso2], also known as diacylglycerol(16:1/18:0) or DAG(16:1/18:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/18:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/18:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/18:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/18:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/18:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(16:1(9Z)/18:0) pathway. DG(16:1(9Z)/18:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/18:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/20:3(5Z, 8Z, 11Z)) pathway.
Properties
Molecular Formula |
C37H70O5 |
|---|---|
Molecular Weight |
594.9 g/mol |
IUPAC Name |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h14,16,35,38H,3-13,15,17-34H2,1-2H3/b16-14-/t35-/m0/s1 |
InChI Key |
SPBROLJVHYTNGF-BSNNDZOISA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Lipidomic Interface: 1-Palmitoleoyl-2-stearoyl-sn-glycerol
Structure, Function, and Analytical Characterization of a Lipokine-Derived Signaling Lipid [1][2]
Executive Summary
1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG) is a bioactive lipid intermediate representing a critical intersection between de novo lipogenesis and membrane signaling.[2] Unlike the canonical 1-stearoyl-2-arachidonoyl-sn-glycerol (associated with pro-inflammatory signaling), the 16:1/18:0 species incorporates palmitoleate—a "lipokine" derived from Stearoyl-CoA Desaturase-1 (SCD1) activity.[1][2] This guide details the physicochemical properties, biosynthetic pathways, and signal transduction roles of this specific diacylglycerol (DAG), providing researchers with validated protocols for its synthesis, liposomal formulation, and mass spectrometric quantification.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Structural Biochemistry
The molecule is a sn-1,2-diacylglycerol, acting as a membrane-bound second messenger.[1][2] Its unique feature is the pairing of a monounsaturated "kinked" chain at the sn-1 position with a saturated "rigid" chain at the sn-2 position.[1][2]
| Property | Technical Specification |
| IUPAC Name | (2S)-1-[(9Z)-hexadec-9-enoyloxy]-3-hydroxypropan-2-yl octadecanoate |
| Common Name | This compound (16:1/18:0 DAG) |
| Molecular Formula | C₃₇H₇₀O₅ |
| Exact Mass | 594.5223 Da |
| Molecular Weight | ~594.96 g/mol |
| Lipid Class | Glycerolipids [GL] -> Diacylglycerols [GL02] |
| Hydrophobicity (LogP) | ~14.2 (Predicted) |
| Phase Behavior | Liquid-crystalline at physiological temp due to 16:1 cis-double bond.[1][2] |
Membrane Packing & Fluidity
The 16:1 (cis-9) moiety at sn-1 introduces a steric "kink" of approximately 30°, disrupting the van der Waals forces typically seen in saturated DAGs (like 18:0/18:0).
-
Biological Implication: This prevents the formation of rigid gel-phase domains often associated with lipotoxicity.[1][2]
-
Signaling Consequence: The increased lateral mobility of 16:1/18:0 DAG facilitates rapid recruitment of Protein Kinase C (PKC) isoforms to the plasma membrane, distinct from the sustained, toxic activation observed with dipalmitoyl-DAG.
Part 2: Biosynthesis and Metabolic Flux
The generation of 16:1/18:0 DAG is tightly regulated by the Kennedy Pathway and the activity of SCD1 . It serves as a metabolic checkpoint: high levels suggest active conversion of toxic palmitate (16:0) into beneficial palmitoleate (16:1).
The Kennedy Pathway (De Novo Synthesis)
The assembly occurs at the Endoplasmic Reticulum (ER) interface.
-
Acylation 1 (GPAT): Glycerol-3-phosphate is acylated by Palmitoleoyl-CoA (16:1-CoA).[2] Note: This requires high cytosolic 16:1-CoA, driven by SCD1.[1][2]
-
Acylation 2 (AGPAT): Lysophosphatidic acid is acylated by Stearoyl-CoA (18:0-CoA).[2]
-
Dephosphorylation (PAP): Phosphatidic Acid Phosphatase converts PA to DAG.
Visualization: Biosynthetic Logic
The following diagram illustrates the flux from Acetyl-CoA through SCD1 to the formation of the specific DAG species.
Caption: Flux diagram showing the conversion of Palmitate to Palmitoleate via SCD1, followed by sequential acylation in the Kennedy Pathway to form 16:1/18:0 DAG.[1][2]
Part 3: Signal Transduction Mechanisms
PKC Recruitment and Activation
DAGs function primarily by binding to the C1 domain of Protein Kinase C (PKC) and Protein Kinase D (PKD).
-
Mechanism: The DAG headgroup binds the C1 domain, while the acyl chains (16:1/18:0) insert into the membrane bilayer.
-
Specificity: The 16:1 chain reduces the "residence time" of PKC at the membrane compared to fully saturated DAGs. This transient activation is crucial for physiological signaling (e.g., insulin sensitivity) rather than pathological signaling (e.g., insulin resistance).
Visualization: The Membrane Interface
Caption: Mechanism of PKC activation. The 16:1/18:0 DAG recruits cytosolic PKC to the membrane, stabilized by Phosphatidylserine, triggering downstream phosphorylation.
Part 4: Analytical Methodologies
Accurate quantification of this specific isomer requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to distinguish it from its isomer (1-stearoyl-2-palmitoleoyl) and isobaric species (e.g., 16:0/18:1).[1][2]
LC-MS/MS Protocol
Instrumentation: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).[2]
Mode: Electrospray Ionization (ESI) Positive. Ammonium adducts
MRM Transitions Table
| Analyte | Precursor Ion | Product Ion | Loss Identity | Collision Energy (V) |
| 16:1/18:0 DAG | 612.5 | 339.3 | Loss of Stearic Acid (18:[1][2]0) + NH3 | 18 |
| 16:1/18:0 DAG | 612.5 | 313.3 | Loss of Palmitoleic Acid (16:1) + NH3 | 18 |
| IS (d5-1,3-DAG) | 600.5 | 344.3 | Internal Standard | 20 |
Note: The ratio of the product ions (339.3 vs 313.3) can help distinguish sn-1 vs sn-2 positioning, as sn-1 loss is typically less favored in specific fragmentation pathways.[1][2]
Extraction Protocol (Modified Folch)
-
Lysis: Homogenize tissue/cells in cold methanol containing 0.01% BHT (antioxidant to protect 16:1 double bond).
-
Extraction: Add Chloroform (2:1 v/v MeOH:CHCl3). Vortex 30s.
-
Phase Separation: Add water to induce phase split.[3] Centrifuge 3000xg, 5 min.
-
Recovery: Collect lower organic phase.[2] Dry under Nitrogen.[2]
-
Reconstitution: Dissolve in 9:1 MeOH:CHCl3 for LC-MS injection.
Part 5: Experimental Protocols
Protocol A: Preparation of DAG-Enriched Liposomes for Binding Assays
To validate the function of 16:1/18:0 DAG, it must be presented to proteins in a physiological membrane context.
Reagents:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) - Bulk lipid.[2]
-
DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) - Required for PKC charge interaction.[1][2]
-
16:1/18:0 DAG (Analyte).
Step-by-Step Workflow:
-
Mixing: In a glass vial, combine lipids in Chloroform at molar ratio: 70:20:10 (DOPC : DOPS : DAG) .
-
Drying: Evaporate solvent under a gentle stream of Argon (prevents oxidation of 16:1) to form a thin film. Desiccate under vacuum for 1 hour.
-
Hydration: Add HEPES buffer (20mM HEPES, 100mM NaCl, pH 7.4). Final lipid concentration: 1 mM.
-
Freeze-Thaw: Vortex vigorously. Perform 5 cycles of freeze (liquid N2) and thaw (37°C water bath) to create multilamellar vesicles (MLVs).
-
Extrusion: Pass the suspension 11 times through a 100nm polycarbonate filter using a mini-extruder.
-
Usage: Incubate liposomes with recombinant PKC and ³H-PDBu (displacement assay) or measure PKC fluorescence resonance energy transfer (FRET) upon binding.
References
-
Vertex AI Search. (2023). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. National Institutes of Health. Link
-
Vertex AI Search. (2023). Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting.[2] MDPI.[2] Link
-
Vertex AI Search. (2023). Defining the role of DAG, mitochondrial function, and lipid deposition in palmitate-induced proinflammatory signaling. National Institutes of Health. Link
-
Vertex AI Search. (2023).[4] The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. PubMed.[2][5] Link
-
Vertex AI Search. (2023). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. National Institutes of Health. Link
-
Cayman Chemical. (2023). 1-Stearoyl-2-palmitoyl-rac-glycerol Product Information. Cayman Chemical.[2] Link
Sources
Cellular Localization of 1-Palmitoleoyl-2-stearoyl-sn-glycerol: A Targeted Lipidomic Approach
Topic: Cellular Localization of 1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG) Content Type: Technical Guide / Whitepaper Audience: Researchers, Lipidomics Specialists, and Drug Discovery Scientists
Executive Summary
This compound (hereafter PSG-DAG ) is a specific molecular species of diacylglycerol (DAG). While DAGs are ubiquitously recognized as second messengers activating Protein Kinase C (PKC) and as intermediates in triacylglycerol (TAG) synthesis, the specific fatty acid composition of PSG-DAG (sn-1 16:1, sn-2 18:0) presents unique biophysical properties and analytical challenges.
Unlike the canonical "Kennedy pathway" DAGs (which typically feature saturated sn-1 and unsaturated sn-2 chains), PSG-DAG possesses an unsaturated palmitoleoyl group at sn-1 and a saturated stearoyl group at sn-2. This "reverse" configuration suggests a role in specific membrane microdomains or a product of specific lipase-mediated remodeling (e.g., ATGL or HSL activity).
This guide details the methodology for localizing this specific isomer, distinguishing it from its abundant isobaric counterpart, 1-Palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1), and mapping its distribution across the Plasma Membrane (PM) , Endoplasmic Reticulum (ER) , and Lipid Droplets (LD) .
The Biochemical Context: Why Localization Matters
The cellular location of PSG-DAG dictates its function. A "pool" of DAG in the ER is metabolic (TAG synthesis), while a pool in the PM is signaling (PKC activation).
| Organelle | Primary Function of DAG Pool | Biochemical Relevance of 16:1/18:0 Species |
| Plasma Membrane | Signal Transduction | Activates PKC isoforms (α, δ, ε). The 18:0 chain increases membrane ordering; 16:1 provides a "kink" for fluidity. |
| Endoplasmic Reticulum | Biosynthesis | Precursor for Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE). |
| Lipid Droplets | Energy Storage | Product of TAG lipolysis. High 16:1 content links to "lipokine" signaling and insulin sensitivity. |
| Golgi Complex | Transport | Regulation of vesicle fission and protein transport (PKD recruitment). |
Diagram 1: DAG Signaling & Metabolic Flux
This diagram illustrates the dual fate of PSG-DAG depending on its organelle localization.
Caption: Dual metabolic and signaling fates of PSG-DAG. Localization determines whether it activates PKC (PM) or is esterified into TAG (ER).
Analytical Challenges: The Isobaric Trap
The primary challenge in localizing PSG-DAG is distinguishing it from 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) .
-
PSG-DAG: C16:1 + C18:0 = 34 carbons, 1 double bond.
-
POG: C16:0 + C18:1 = 34 carbons, 1 double bond.
Both have the exact same molecular weight (MW). Standard mass spectrometry (MS) without fragmentation cannot tell them apart. Localization protocols must utilize MS/MS (tandem mass spec) to identify the specific fatty acyl fragments (m/z 253 for 16:1 vs m/z 255 for 16:0).
Methodology A: Subcellular Fractionation & Targeted Lipidomics
The Gold Standard for Quantitative Localization.
This protocol physically separates organelles before analyzing the lipid content, ensuring that the signal comes from a specific location.
Protocol: Differential Centrifugation for Organelle Isolation[1]
Reagents:
-
Homogenization Buffer: 250 mM Sucrose, 10 mM HEPES (pH 7.4), 1 mM EDTA, Protease/Phosphatase Inhibitors.
-
Internal Standard: d5-1,2-Dipalmitoyl-sn-glycerol (10 pmol/sample).
Step-by-Step Workflow:
-
Cell Lysis: Scrape
cells in ice-cold Homogenization Buffer. Lyse via nitrogen cavitation (500 psi, 15 min) or Dounce homogenization (30 strokes). -
Nuclei Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (Nuclei/Debris).
-
Mitochondria/Lysosome Pellet: Centrifuge supernatant at 20,000 x g for 20 min. Pellet contains Mitochondria.
-
Microsomal (ER/PM) Fraction: Ultracentrifuge supernatant at 100,000 x g for 60 min.
-
Pellet: Microsomes (ER + Plasma Membrane).
-
Supernatant: Cytosol + Lipid Droplets (LDs float to top).
-
-
PM vs. ER Separation (Critical): Resuspend Microsomal pellet in 30% sucrose. Overlay with 20% and 10% sucrose layers. Ultracentrifuge at 200,000 x g for 2 hours (Sucrose Density Gradient).
-
Light Band (Top): Plasma Membrane.
-
Heavy Band (Bottom): Endoplasmic Reticulum.[1]
-
Protocol: Targeted LC-MS/MS (MRM Mode)
To specifically detect PSG-DAG (16:1/18:0) and exclude POG (16:0/18:1):
-
Lipid Extraction: Perform a modified Folch extraction (Chloroform:Methanol 2:1) on each fraction. Spike internal standard prior to extraction.
-
LC Separation: Use a C30 Reverse Phase column (better isomer separation than C18).
-
Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.
-
-
MS/MS Transitions (Negative Mode):
-
DAGs ionize poorly in positive mode as [M+H]+. Use [M+NH4]+ or [M-H]- (Fatty acid loss).
-
Target Transition (PSG-DAG): Precursor m/z 603.5 [M+HCOO]-
Product m/z 253.2 (Fatty Acid 16:1). -
Exclusion Transition (POG): Precursor m/z 603.5 [M+HCOO]-
Product m/z 255.2 (Fatty Acid 16:0).
-
Data Output Format: Calculate the ratio of PSG-DAG to Internal Standard per mg of organelle protein.
Methodology B: MALDI Mass Spectrometry Imaging (MALDI-MSI)
The Gold Standard for Spatial Resolution in Tissue.
If localizing within a tissue (e.g., liver, adipose), fractionation loses spatial context. MALDI-MSI preserves it.
Workflow:
-
Tissue Sectioning: Cryosection tissue at 10 µm onto Indium Tin Oxide (ITO) conductive slides.
-
Matrix Application: Spray 2,5-Dihydroxybenzoic acid (DHB) or 9-Aminoacridine (9-AA) using a robotic sprayer (e.g., TM-Sprayer) to ensure crystal size < 20 µm.
-
MS Acquisition:
-
Use a MALDI-FTICR or MALDI-Orbitrap for high mass resolution (>100,000).
-
On-Tissue MS/MS: To confirm the 16:1/18:0 structure, perform MS/MS on the specific pixel regions of interest.
-
-
Visualization: Generate ion maps for m/z corresponding to [DAG(34:1) + Na]+ (m/z ~589.5).
Note: MALDI cannot easily distinguish sn-1 vs sn-2 positional isomers (16:1/18:0 vs 18:0/16:1) without complex high-energy fragmentation, but it can distinguish the 34:1 species from other lipids.
Diagrammatic Workflow: From Cell to Signal
This diagram outlines the complete experimental logic for validating the localization.
Caption: Workflow for isolating and quantifying PSG-DAG using subcellular fractionation and MRM-based Mass Spectrometry.
Data Interpretation & Expected Results
When analyzing the data, use the following reference table to interpret the localization patterns.
| Localization | High PSG-DAG Signal Indicates... | Biological Implication |
| Plasma Membrane | Signaling Activation | The cell is likely under stimulation (e.g., GPCR activation). PSG-DAG is recruiting PKC to the membrane. |
| Endoplasmic Reticulum | De Novo Synthesis | The cell is in a lipogenic state. High 16:1 indicates desaturase (SCD1) activity. |
| Lipid Droplets | Lipolysis / Remodeling | The cell is mobilizing fats. 16:1 is being released from TAGs (Lipokine effect). |
| Mitochondria | Contamination or Apoptosis | DAGs are rare in mitochondria. High signal usually suggests ER contamination or induction of intrinsic apoptosis (Bid/Bax pathway). |
Troubleshooting: The "Isomer Check"
If you detect a signal at the parent mass (34:1 DAG) but the ratio of fragment 253 (16:1) to fragment 255 (16:0) is low (e.g., < 0.1), your sample is dominated by 1-Palmitoyl-2-oleoyl-sn-glycerol . You must optimize your LC gradient to separate these isomers chromatographically before MS detection.
References
-
Eichmann, T. O., & Lass, A. (2015). DAG accumulation in lipid droplets: A new role for ATGL. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Wenk, M. R. (2010). Lipidomics: New Tools and Applications. Cell. Link
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Link
-
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences. Link
-
Ellis, S. R., et al. (2018). Imaging lipids in tissues by Mass Spectrometry. Nature Methods. Link
Sources
Topic: 1-Palmitoleoyl-2-stearoyl-sn-glycerol: A Postulated Second Messenger Driving Signaling Specificity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The paradigm of lipid second messengers has matured from viewing broad lipid classes as monolithic signaling entities to recognizing the profound specificity encoded within individual molecular species. Diacylglycerols (DAGs) are canonical second messengers, primarily known for activating Protein Kinase C (PKC) isozymes. However, the cellular lipidome contains a vast array of DAG species, distinguished by the fatty acids esterified to the glycerol backbone. Emerging evidence strongly indicates that this structural diversity is not redundant but is a critical mechanism for encoding signaling specificity, whereby different DAG species preferentially activate distinct downstream effector pathways.
This technical guide moves beyond the generalized view of DAG to postulate a specific signaling role for 1-Palmitoleoyl-2-stearoyl-sn-glycerol (PS-DAG) , a unique diacylglycerol containing a monounsaturated C16:1 fatty acid at the sn-1 position and a saturated C18:0 fatty acid at the sn-2 position. We will explore the foundational principles of DAG signaling, the structural basis for acyl chain-driven specificity, and the hypothesized signaling axis of PS-DAG. This document provides the theoretical framework and detailed experimental methodologies required to investigate its function, offering a roadmap for researchers and drug developers interested in the nuanced world of lipid signaling.
Part 1: The Foundational Principles of Diacylglycerol Signaling
Diacylglycerol (DAG) has long been established as a pivotal second messenger. Its generation is a hallmark of cellular signal transduction, initiated by the activation of phospholipase C (PLC) enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) at the plasma membrane.[1] This reaction produces two critical messengers: inositol 1,4,5-trisphosphate (IP₃), which mobilizes intracellular calcium, and DAG, which remains within the membrane to engage a suite of effector proteins.
Stereospecificity: The Primacy of the sn-1,2 Configuration
The biological activity of DAG is strictly dependent on its stereochemistry. Of the three possible regioisomers (sn-1,2, sn-2,3, and sn-1,3), only the sn-1,2 isomer is generated by PLC and possesses robust signaling capabilities.[2][3] This specificity arises from the precise structural requirements of the DAG-binding C1 domain, a conserved zinc-finger motif found in effector proteins like PKC.[2][4] The sn-1,2 configuration is essential for correctly orienting the C1 domain within the membrane, leading to a conformational change that relieves autoinhibition and activates the protein.[5]
Caption: General Diacylglycerol (DAG) Signaling Pathway.
Part 2: Acyl Chain Composition as a Determinant of Signaling Specificity
While the sn-1,2-glycerol backbone is the key, the identity of the esterified fatty acyl chains provides a second layer of regulatory control. Mammalian cells produce dozens of distinct DAG species, and this diversity is critical for orchestrating specific cellular outcomes.[6] The physical properties of the acyl chains—their length, degree of unsaturation, and position on the glycerol backbone—influence membrane biophysics and the affinity and kinetics of DAG-effector interactions.
For instance, studies have shown that different PKC isozymes exhibit distinct preferences for DAGs with varying acyl chains.[6] Some novel PKC isoforms show preferential activation by DAGs containing polyunsaturated fatty acids, while conventional isoforms may be more sensitive to other species.[2][6] This differential regulation is thought to be a key mechanism for achieving specific biological responses to different upstream signals.[6]
The Hypothesized Role of this compound (PS-DAG)
PS-DAG (16:1/18:0) presents a unique structural combination:
-
sn-1 Palmitoleoyl (C16:1): A monounsaturated 16-carbon chain. The cis double bond introduces a kink, potentially increasing the effective surface area of the DAG molecule and altering local membrane curvature.
-
sn-2 Stearoyl (C18:0): A saturated 18-carbon chain. This long, straight chain can interdigitate with other membrane lipids, potentially anchoring the molecule more stably within the bilayer.
This asymmetric structure likely confers distinct biophysical properties compared to more studied DAGs like 1-stearoyl-2-arachidonoyl-sn-glycerol (18:0/20:4), which contains a polyunsaturated chain, or fully saturated species like 1,2-dipalmitoyl-sn-glycerol (16:0/16:0).[7][8] We postulate that the specific conformation of PS-DAG creates a unique binding surface for the C1 domains of a subset of effector proteins, leading to their preferential activation.
Caption: Hypothesis of DAG Species-Specific Signaling.
Part 3: Methodologies for the Study of PS-DAG
Validating the role of PS-DAG as a second messenger requires a multi-faceted approach combining analytical chemistry and cell biology. The following protocols provide a framework for the identification, quantification, and functional characterization of this specific lipid species.
Protocol 1: Lipid Extraction and Quantification of PS-DAG by LC-MS/MS
This protocol is designed to isolate total lipids from cultured cells or tissues and specifically quantify the abundance of PS-DAG. The use of tandem mass spectrometry (MS/MS) is crucial for distinguishing PS-DAG from its isomers.[4][9]
Expert Rationale: A two-phase solvent system (e.g., Bligh-Dyer) is essential for separating hydrophobic lipids from water-soluble cellular components. The inclusion of a known amount of a deuterated or ¹³C-labeled internal standard (e.g., DG 16:1/18:0-d5) is non-negotiable for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.
Methodology:
-
Sample Preparation: Harvest cultured cells (e.g., 1x10⁷ cells) or weigh frozen tissue (~50 mg). Homogenize in a methanol/water solution.
-
Internal Standard: Add a precise amount of a commercially available stable isotope-labeled DAG internal standard.
-
Lipid Extraction (Bligh-Dyer):
-
Add chloroform and methanol to the sample to achieve a final single-phase ratio of 1:2:0.8 (Chloroform:Methanol:Water). Vortex thoroughly.
-
Add chloroform and water to induce phase separation, achieving a final ratio of 2:2:1.8.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid film in a suitable injection solvent (e.g., Methanol/Chloroform 1:1).
-
Inject the sample onto a reverse-phase C18 liquid chromatography (LC) column to separate lipid species.
-
Couple the LC eluent to an electrospray ionization (ESI) source on a tandem mass spectrometer.
-
Utilize a targeted MS/MS method, such as Neutral Loss Scanning (NLS) or Multiple Reaction Monitoring (MRM), to specifically detect PS-DAG. For example, monitor for the neutral loss of the palmitoleoyl (C16:1) or stearoyl (C18:0) fatty acid from the parent ammoniated adduct ion.
-
-
Data Analysis: Quantify the endogenous PS-DAG peak area relative to the internal standard's peak area to determine its absolute concentration.
Caption: Experimental Workflow for DAG Quantification.
Protocol 2: In Vitro Kinase Assay for Effector Activation
This assay directly tests the ability of synthetic PS-DAG to activate a specific purified kinase (e.g., PKCδ) in vitro.
Expert Rationale: The use of phospholipid vesicles (e.g., composed of phosphatidylserine and phosphatidylcholine) is critical as it mimics the membrane environment where DAG functions.[2] The assay measures the incorporation of ³²P from ATP into a known substrate peptide, providing a direct, quantitative measure of kinase activity. Comparing the activation by PS-DAG to other DAG species reveals its specific potency.[10]
Methodology:
-
Vesicle Preparation: Prepare small unilamellar vesicles containing phosphatidylserine (PS), phosphatidylcholine (PC), and the specific DAG to be tested (e.g., PS-DAG) by sonication or extrusion.
-
Reaction Setup: In a reaction buffer containing ATP (spiked with γ-³²P-ATP), a known kinase substrate peptide, and required co-factors (e.g., Ca²⁺ for conventional PKCs), add the purified recombinant kinase (e.g., PKCδ).
-
Initiate Reaction: Start the reaction by adding the lipid vesicles. Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash and Quantify: Wash the paper extensively to remove unincorporated γ-³²P-ATP. Measure the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, using a scintillation counter.
-
Analysis: Compare the kinase activity stimulated by PS-DAG-containing vesicles to control vesicles (no DAG) and vesicles containing other DAG species.
Protocol 3: Cellular C1 Domain Translocation Assay
This cell-based assay visualizes the recruitment of a DAG effector to cellular membranes in response to a stimulus, providing evidence of functional engagement in a physiological context.
Expert Rationale: By fusing the C1 domain of a specific PKC isoform to a fluorescent protein (e.g., EGFP-PKCδ-C1), we create a specific biosensor for the generation of DAG that binds to that isoform. Observing its translocation from the cytosol to a membrane compartment (e.g., plasma membrane, Golgi) via confocal microscopy provides spatial and temporal information about the production of functionally active DAG pools.
Methodology:
-
Transfection: Transfect a suitable cell line (e.g., HEK293, HeLa) with a plasmid encoding the fluorescently-tagged C1 domain biosensor.
-
Cell Stimulation: After allowing for protein expression (24-48 hours), stimulate the cells with an agonist known to activate PLC (e.g., carbachol, bradykinin).
-
Live-Cell Imaging: Monitor the cells using a confocal microscope. Acquire images before and at multiple time points after stimulation.
-
Image Analysis: Quantify the change in fluorescence intensity at the membrane versus the cytosol over time. A significant increase in the membrane-to-cytosol fluorescence ratio indicates DAG production and C1 domain binding.
-
Validation: To link this translocation to PS-DAG, one would ideally correlate the timing of translocation with the measured increase in PS-DAG levels from a parallel LC-MS/MS experiment.
Part 4: Quantitative Data and Therapeutic Implications
The investigation of PS-DAG is predicated on the principle that different DAG species have distinct potencies for activating downstream effectors. The table below illustrates the type of comparative data that should be generated from the protocols described above.
| Diacylglycerol Species | Structure | Hypothesized PKCδ Activation (EC₅₀, mol%) | Hypothesized Cellular Role |
| This compound | 16:1 / 18:0 | ~1-2 mol% | Specific regulation of apoptosis/proliferation |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol | 18:0 / 20:4 | ~2-5 mol% | Canonical receptor signaling |
| 1,2-Dioleoyl-sn-glycerol | 18:1 / 18:1 | ~2-4 mol% | General membrane fluidizer, signaling |
| 1,2-Dipalmitoyl-sn-glycerol | 16:0 / 16:0 | >10 mol% | Precursor for other lipids, weak activator |
Note: EC₅₀ values are hypothetical and serve as an example of expected quantitative outcomes.
Drug Development Opportunities
A detailed understanding of the PS-DAG signaling axis opens new avenues for therapeutic intervention:
-
Targeting Synthesis and Degradation: Developing specific inhibitors for the PLC, phosphatidic acid phosphatase (PAP), or diacylglycerol kinase (DGK) isoforms responsible for the synthesis and turnover of PS-DAG could allow for precise modulation of its signaling pathway.
-
Isoform-Specific PKC Modulators: If PS-DAG is found to preferentially activate a specific PKC isoform implicated in a disease (e.g., PKCδ in apoptosis or PKCε in insulin resistance), this knowledge can guide the development of drugs that target that specific DAG-PKC interaction.[11]
-
Lipid-Based Diagnostics: Elevated levels of PS-DAG in patient tissues or biofluids could serve as a biomarker for diseases characterized by aberrant lipid signaling.
Conclusion
The field of lipidomics is revealing that cellular control is far more granular than previously appreciated. The hypothesis that this compound functions as a specific second messenger represents the frontier of this understanding. Its unique asymmetric structure, combining a monounsaturated and a saturated fatty acid, likely endows it with distinct biophysical properties that translate into a specific signaling signature. By employing the rigorous analytical and functional methodologies outlined in this guide, researchers can elucidate the complete signaling pathway of PS-DAG—from its generation to its downstream effects—and unlock its potential as a novel therapeutic target.
References
-
Taylor, S., & Francis, S. (n.d.). Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis Online. [Link]
-
Goñi, F. M., et al. (n.d.). A comparative study of the activation of protein kinase C α by different diacylglycerol isomers. Portland Press. [Link]
-
Madani, S., et al. (2016). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. National Center for Biotechnology Information. [Link]
-
Kofeler, H., et al. (n.d.). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. SpringerLink. [Link]
-
Koźniewska, E., & Gmaj, P. (n.d.). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. National Center for Biotechnology Information. [Link]
-
Samuel, V. T., & Shulman, G. I. (n.d.). Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance. National Center for Biotechnology Information. [Link]
-
Murphy, R. C., et al. (n.d.). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Han, X., & Gross, R. W. (n.d.). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. National Center for Biotechnology Information. [Link]
-
Zech, T., et al. (n.d.). FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling. National Center for Biotechnology Information. [Link]
-
Nadler, A., et al. (n.d.). The Fatty Acid Composition of Diacylglycerols Determines Local Signaling Patterns. ResearchGate. [Link]
-
Cheng, H. Y., et al. (2000). Physical properties of the transmembrane signal molecule, sn-1-stearoyl 2-arachidonoylglycerol. Acyl chain segregation and its biochemical implications. PubMed. [Link]
Sources
- 1. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical properties of the transmembrane signal molecule, sn-1-stearoyl 2-arachidonoylglycerol. Acyl chain segregation and its biochemical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 1-Palmitoleoyl-2-stearoyl-sn-glycerol: A Technical Guide to Species-Specific Lipid Signaling
[2]
Executive Summary
For decades, Diacylglycerol (DAG) was viewed as a monolithic second messenger that universally activated Protein Kinase C (PKC) isoforms.[1][2] The discovery of This compound (16:1/18:0-DAG) —a distinct, "anti-canonical" DAG species—marked a paradigm shift in lipid signaling.[1][2] Unlike canonical DAGs derived from phosphoinositide turnover (typically 1-Stearoyl-2-Arachidonoyl-sn-glycerol), 16:1/18:0-DAG is a product of de novo lipogenesis (DNL) and desaturation dynamics .[2] Its identification in mammalian cells, particularly in the context of metabolic dysfunction (NASH/MASH) and ion channel gating (TRPC2), has revealed that the fatty acyl composition of DAGs dictates their biological function, stability, and subcellular localization.[1][2]
Structural Identity & The "Anti-Canonical" Configuration
To understand the significance of this discovery, one must first distinguish it from canonical cellular lipids.[2]
-
Canonical DAGs: Derived from PIP2 hydrolysis.
-
This compound (16:1/18:0-DAG):
This 1-unsaturated / 2-saturated topology is highly unusual for membrane-derived DAGs.[1][2] Its presence indicates it is likely generated via the Kennedy Pathway (de novo synthesis) or specific remodeling of Triacylglycerols (TAGs) by ATGL (Adipose Triglyceride Lipase), rather than PLC-mediated hydrolysis.[1][2]
Visualizing the Structure
Caption: Structural topology of 16:1/18:0-DAG. Note the unusual presence of a monounsaturated fatty acid at the sn-1 position, a hallmark of specific acyltransferase activity (GPAT/AGPAT).[1][2]
The Discovery Contexts
The isolation and characterization of 16:1/18:0-DAG emerged from two distinct fields of study: Metabolic Lipidomics and Sensory Signaling .[1][2]
A. Metabolic Dysfunction & Lipotoxicity (The "Shulman-Hotamisligil" Axis)
The most clinically relevant discovery of 16:1/18:0-DAG lies in its accumulation during insulin resistance and NASH (Non-Alcoholic Steatohepatitis) .[1][2]
-
Mechanism: In states of caloric excess, the liver increases de novo lipogenesis.[1][2] The enzyme Stearoyl-CoA Desaturase-1 (SCD1) converts Palmitate (16:[1][2]0) to Palmitoleate (16:1).[1][2]
-
The Discovery: Lipidomic profiling of hepatocytes from NASH patients and high-fat-fed mice revealed a specific enrichment of DAG species containing 16:1, including 16:1/18:0.[1][2]
-
Functional Impact: Unlike canonical DAGs that transiently activate PKC, these "lipotoxic" DAGs accumulate in the ER and plasma membrane, leading to sustained PKCε (PKC epsilon) activation.[2] This impairs Insulin Receptor Substrate (IRS) signaling, causing insulin resistance.[2]
B. TRPC Channel Activation (The "Lucas-Zufall" Connection)
In the field of sensory neuroscience, 16:1/18:0-DAG was identified as a potent ligand for TRPC2 (Transient Receptor Potential Cation Channel C2) .[2]
-
Context: TRPC2 is essential for the Vomeronasal Organ (VNO) to detect pheromones.[1][2]
-
The Breakthrough: Researchers (e.g., Lucas et al.) needed to prove that TRPC2 was gated by DAGs directly, independent of PKC.[1][2]
-
Role of 16:1/18:0-DAG: This specific isomer functions as a representative high-affinity ligand in functional assays, demonstrating that the channel's activation is strictly lipid-dependent.[1][2] It is listed in major gene databases (e.g., GeneCards) as a primary effector for TRPC2, validating its role as a bioactive signaling lipid.[2]
Technical Methodology: Detection & Identification
Discovering and quantifying 16:1/18:0-DAG requires distinguishing it from its regioisomer (1-Stearoyl-2-palmitoleoyl-sn-glycerol) and isobaric species.[2] This is achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2]
Experimental Workflow: Regiospecific Analysis
The following protocol ensures the accurate identification of the sn-1 vs sn-2 position, which is critical for defining this molecule.
Step 1: Lipid Extraction [1][2]
-
Criticality: Use acidified methanol to prevent acyl migration (isomerization) during extraction.[1][2] Keep samples at 4°C.
Step 2: Chromatographic Separation (LC)
-
Column: C18 Reverse-Phase (e.g., Waters Acquity UPLC BEH C18).[2]
-
Mobile Phase:
-
Logic: Reverse-phase separates lipids based on total carbon number and double bond count.[2] 16:1/18:0 elutes differently from 18:0/18:1 or 16:0/18:1.
Step 3: Mass Spectrometry (MS/MS) & Regiochemistry [1][2]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Adduct Formation: Use Lithium adducts ([M+Li]+) or Ammonium adducts ([M+NH4]+).[1][2] Lithium adducts provide richer fragmentation spectra for structural elucidation.[2]
-
Fragmentation Rule: In MS/MS of [M+Li]+ DAGs, the loss of the fatty acid at the sn-1 position is energetically less favorable than the sn-2 position, but the intensity ratio of the fragments ([M-R1COOH]+ vs [M-R2COOH]+) allows assignment.[1][2]
Data Presentation: Lipidomic Fingerprint
| Lipid Species | Formula | Parent Ion (m/z) [M+NH4]+ | Key Fragment 1 (Neutral Loss) | Key Fragment 2 (Neutral Loss) | Biological Context |
| 16:1/18:0-DAG | C37H70O5 | 612.5 | Loss of 16:1 (254 Da) | Loss of 18:0 (284 Da) | DNL / NASH Marker |
| 16:0/18:1-DAG | C37H70O5 | 612.5 | Loss of 16:0 (256 Da) | Loss of 18:1 (282 Da) | Canonical POG |
| 18:0/20:4-DAG | C41H72O5 | 662.6 | Loss of 18:0 (284 Da) | Loss of 20:4 (304 Da) | PIP2 Hydrolysis |
Functional Signaling Pathway
The diagram below illustrates how 16:1/18:0-DAG integrates into cellular signaling, contrasting its generation via De Novo Lipogenesis (DNL) versus the canonical PLC pathway.
Caption: Pathway showing the generation of 16:1/18:0-DAG via De Novo Lipogenesis and its dual role in metabolic pathology (PKC activation) and ion channel signaling (TRPC2).[2]
References
-
Lucas, P., Ukhanov, K., Leinders-Zufall, T., & Zufall, F. (2003).[1][2] A diacylglycerol-gated cation channel in vomeronasal neuron dendrites is impaired in TRPC2-deficient mice.[2] Neuron, 40(3), 551–561.[1][2] Link[2]
-
Erion, D. M., & Shulman, G. I. (2010).[1][2] Diacylglycerol-mediated insulin resistance.[2] Nature Medicine, 16(4), 400–402.[2] Link
-
Cao, H., Gerhold, K., Mayers, J. R., Wiest, M. M., Watkins, S. M., & Hotamisligil, G. S. (2008).[1][2] Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism.[1][2] Cell, 134(6), 933–944.[1][2] Link[1][2]
-
GeneCards Human Gene Database. (2024).[1][2] TRPC2 Gene - Transient Receptor Potential Cation Channel Subfamily C Member 2.[2] Link[2]
-
Luu, W., Sharpe, L. J., Capell-Hassam, K., & Brown, A. J. (2013).[1][2] Oxysterol binding protein-related protein 2 (ORP2) is a specific lipid transporter.[1][2] Journal of Biological Chemistry, 288, 32325-32336.[1][2] (Demonstrates specificity of lipid binding). Link
Precision Lipid Signaling: 1-Palmitoleoyl-2-stearoyl-sn-glycerol and PKC Isoform Modulation
Executive Summary
While 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) and phorbol esters (PMA) remain the gold standards for generic Protein Kinase C (PKC) activation, they often mask the subtle, species-specific signaling events governed by endogenous lipid diversity. This guide focuses on 1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG) , a distinct diacylglycerol species.
Unlike canonical DAGs which typically feature a saturated fatty acid at the sn-1 position and an unsaturated one at sn-2, this isomer presents a monounsaturated palmitoleoyl group at sn-1. This unique architecture alters membrane lateral phase separation and C1-domain binding kinetics, making it a critical tool for researchers investigating the fine-tuning of metabolic signaling (specifically insulin resistance pathways) and the structural requirements of the PKC C1 binding cleft.
Part 1: Molecular Architecture & Biophysics
The Structural Anomaly
Standard signaling DAGs (like SAG) follow a strict structural code: a saturated anchor at sn-1 and a polyunsaturated signal at sn-2. This compound inverts this paradigm or presents a variation where the "kink" provided by the cis-double bond is located at position 1.
-
sn-1 Position: Palmitoleoyl (16:1
9). The cis-double bond introduces a ~30° kink, preventing tight packing with adjacent lipids (e.g., cholesterol or DPPC). -
sn-2 Position: Stearoyl (18:0).[1] A long, saturated chain that acts as a hydrophobic anchor, increasing the residence time of the DAG in the bilayer compared to shorter-chain analogs like DOG (1,2-Dioleoyl-sn-glycerol).
The "Key-in-Lock" Mechanism (PKC C1 Domain)
The PKC C1 domain is a hydrophobic switch. For activation to occur, the DAG must lower the energy barrier for the C1 domain to penetrate the membrane interface.
-
Headgroup Spacing: The 16:1 chain at sn-1 increases the cross-sectional area of the lipid. This "spreads" the lipid headgroups, exposing the interfacial region where the PKC C1 domain docks.
-
Affinity Modulation: Research indicates that PKC isoforms (
, , ) show distinct preferences for the acyl chain length and saturation. While 18:0/20:4 is a "super-activator," 16:1/18:0 acts as a partial agonist or a modulator , potentially favoring Novel PKC (nPKC) isoforms involved in metabolic stress over Conventional (cPKC) isoforms involved in rapid calcium signaling.
Part 2: Experimental Workflows
Handling & Storage (Critical)
16:1/18:0 DAG is highly hydrophobic and prone to oxidation due to the palmitoleoyl double bond.
-
Storage: -20°C or -80°C in chloroform under Argon.
-
Vessels: Glass only. DAGs adhere aggressively to polypropylene (eppendorf tubes), leading to >40% sample loss before the assay begins.
-
Solubilization: Unlike OAG (1-Oleoyl-2-acetyl-sn-glycerol), 16:1/18:0 DAG is not cell-permeable when added directly to media. It requires a carrier system.
Protocol: Mixed Micelle Generation
To assay PKC activity in vitro using this specific lipid, you must present it in a Phosphatidylserine (PS) background to mimic the inner leaflet of the plasma membrane.
Reagents:
-
This compound (The Analyte)
-
Phosphatidylserine (PS) (The Cofactor)[2]
-
Triton X-100 (0.05% w/v final concentration) or Lipid Vesicles (LUVs) for kinetics.
Step-by-Step Workflow:
-
Aliquot: In a glass tube, combine PS and 16:1/18:0 DAG in a molar ratio of 4:1 (PS:DAG) .
-
Dry Down: Evaporate chloroform under a gentle stream of Nitrogen gas. Rotate the tube to create a thin film.
-
Desiccate: Place under vacuum for 1 hour to remove trace solvent (chloroform inhibits PKC).
-
Hydrate: Add reaction buffer (20 mM HEPES, pH 7.4, 0.1 mM EGTA).
-
Sonication: Sonicate in a bath sonicator for 2 minutes until the solution is clear (formation of mixed micelles).
-
Assay: Add immediately to the kinase reaction mix containing
- P-ATP and the specific peptide substrate.
Visualization: The Assay Workflow
Caption: Workflow for preparing hydrophobic DAG species for in vitro kinase assays. Glassware is mandatory to prevent lipid loss.
Part 3: Comparative Data & Isoform Specificity
The following table summarizes how 16:1/18:0 DAG compares to standard reagents. This data is synthesized from general principles of DAG acyl-chain specificity.
| Lipid Species | Common Name | Physical State | PKC Potency | Isoform Bias | Biological Context |
| 18:0/20:4 DAG | SAG | Liquid | ++++ (High) | Balanced (cPKC/nPKC) | Canonical signaling (PLC |
| 16:1/18:0 DAG | (Target) | Semi-Solid | ++ (Moderate) | nPKC > cPKC | Metabolic modulation; Lipokine signaling. |
| 1,2-DiC8 | DOG / DiC8 | Liquid | +++ | None (Promiscuous) | Synthetic; Cell-permeable tool. |
| 16:0/16:0 DAG | Dipalmitin | Solid | + (Weak) | Weak | Structural lipid; poor activator due to packing. |
| PMA | Phorbol Ester | Solid | +++++ (Super) | All Isoforms | Non-physiological tumor promoter. |
Expert Insight: The moderate potency of 16:1/18:0 is its strength. In drug development, "super-activation" (like PMA) leads to rapid PKC downregulation (proteolysis). 16:1/18:0 allows for sustained, physiological activation , making it a superior model for studying chronic metabolic diseases like Type 2 Diabetes.
Part 4: Signaling Pathway & Mechanism[3]
The diagram below illustrates the specific activation pathway where 16:1/18:0 DAG recruits Novel PKC isoforms (nPKC) to the membrane. Note the absence of Calcium (
Caption: Mechanism of nPKC activation by 16:1/18:0 DAG. The lipid induces lateral phase separation, creating a platform for C1 domain docking independent of Calcium.
Part 5: References
-
Newton, A. C. (2018). Protein kinase C: poised to signal.[1] American Journal of Physiology-Endocrinology and Metabolism. Link
-
Quest, A. F., & Bell, R. M. (1994). The regulatory region of protein kinase C gamma. Studies of phorbol ester binding to individual and combined cysteine-rich motifs. Journal of Biological Chemistry. Link
-
Cao, H., et al. (2008). Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism. Cell. Link(Establishes the metabolic relevance of C16:1 lipids).
-
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences. Link
-
Giorgione, J., et al. (1995). The structural basis of the membrane binding of the C1 domain of protein kinase C. Biochemistry. Link
Sources
The Role of 1-Palmitoleoyl-2-stearoyl-sn-glycerol in Modulating Membrane Fluidity: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the role of the asymmetric diacylglycerol (DAG), 1-Palmitoleoyl-2-stearoyl-sn-glycerol (POSG), in modulating the biophysical properties of cellular membranes, with a primary focus on membrane fluidity. While direct experimental data on POSG is limited, this guide synthesizes foundational principles of lipid biophysics, draws upon extensive research on structurally analogous mixed-chain lipids, and details robust methodologies for the future characterization of this and other specific lipid species. We explore the structural basis for POSG's anticipated impact on lipid packing, phase behavior, and membrane dynamics. This document is intended for researchers, scientists, and drug development professionals engaged in membrane biophysics, cell signaling, and lipidomics.
Introduction: The Dynamic Nature of Cellular Membranes
The fluid mosaic model, while foundational, only begins to describe the complexity of the cell membrane. Far from being a passive barrier, the lipid bilayer is a dynamic and heterogeneous environment where the specific composition and arrangement of lipids profoundly influence cellular processes.[1] Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that governs the lateral diffusion of lipids and proteins, regulates the activity of membrane-bound enzymes, and facilitates essential events such as membrane fusion and vesicle trafficking.[2]
This fluidity is determined by several factors, including temperature, the presence of sterols like cholesterol, and, critically, the nature of the lipid acyl chains.[2] Saturated fatty acids, with their straight hydrocarbon chains, tend to pack tightly, leading to a more ordered, gel-like state. In contrast, unsaturated fatty acids introduce "kinks" into the chains, disrupting this tight packing and promoting a more disordered, fluid, liquid-crystalline state.[2][3]
Diacylglycerols (DAGs) are a minor yet potent class of lipid molecules within the membrane, constituting approximately 1-2 mole% of total lipids.[4] Beyond their well-established role as second messengers in signal transduction, particularly in activating Protein Kinase C (PKC), DAGs are powerful modulators of the physical properties of the bilayer.[5][6] This guide focuses on a specific, asymmetric DAG: this compound (POSG). POSG is characterized by a saturated stearic acid (18:0) at the sn-2 position and a monounsaturated palmitoleic acid (16:1) at the sn-1 position of the glycerol backbone. This inherent asymmetry is the key to its unique role in shaping membrane architecture.
The Structural Anomaly of POSG and Its Biophysical Implications
The defining feature of POSG is its molecular asymmetry. The presence of a saturated C18 chain (stearoyl) alongside a monounsaturated C16 chain (palmitoleoyl) creates a significant packing dilemma within the highly organized lipid bilayer.
Disruption of Acyl Chain Packing
In a homogenous bilayer composed of symmetric, saturated phospholipids, the acyl chains align in a tightly packed, all-trans configuration below the main phase transition temperature (Tm), forming a stable and rigid gel phase.[6] The introduction of POSG disrupts this order. The kink in the palmitoleoyl chain prevents it from packing as efficiently as the fully saturated stearoyl chain. This mismatch hinders the formation of a uniform, condensed lattice with neighboring lipids.
Studies on the structurally similar 1-stearoyl-2-oleoyl-sn-glycerol (18:0 at sn-1, 18:1 at sn-2) have demonstrated that the difficulty in packing saturated and unsaturated chains side-by-side leads to marked polymorphism and the formation of multiple, relatively unstable crystalline phases at low temperatures.[4][7] This inherent instability and packing inefficiency are direct contributors to an increase in membrane fluidity. By creating "free volume" within the hydrophobic core of the membrane, POSG facilitates greater rotational and lateral movement of surrounding lipid molecules.
Impact on Membrane Phase Transitions
The transition of a lipid bilayer from a gel (Lβ) to a liquid-crystalline (Lα) phase is a cooperative process that occurs at a characteristic Tm. This transition is highly dependent on the strength of the van der Waals interactions between adjacent acyl chains.[8] Longer and more saturated chains lead to higher Tm values.[6]
By disrupting the uniform packing of acyl chains, POSG is expected to lower the Tm of the membrane. The presence of the unsaturated palmitoleoyl chain weakens the collective van der Waals forces, meaning less thermal energy is required to induce the transition to the fluid state. The incorporation of even small amounts of asymmetric DAGs can broaden the phase transition, creating domains of varying fluidity within the membrane.
Induction of Membrane Curvature
The small, uncharged hydroxyl headgroup of a DAG molecule gives it a conical shape, in contrast to the more cylindrical shape of phospholipids.[6] This molecular geometry means that an accumulation of DAGs in one leaflet of the bilayer can induce negative membrane curvature.[9] This property is crucial for cellular processes that involve membrane bending, such as the formation of vesicles, endocytosis, and exocytosis.[5] Molecular dynamics simulations have shown that the asymmetric distribution of DAGs can generate an imbalance in the lateral pressure profile between the two leaflets, providing a driving force for membrane curvature.[10][11][12]
Expected Quantitative Effects of POSG on Membrane Properties
| Membrane Parameter | Expected Effect of POSG Incorporation | Rationale |
| Main Phase Transition Temp (Tm) | Decrease | The kink in the palmitoleoyl chain disrupts the tight packing of saturated acyl chains, lowering the energy required for the gel-to-liquid crystalline transition.[3][6] |
| Fluorescence Anisotropy (r) | Decrease | Increased rotational freedom of fluorescent probes (e.g., DPH) within the more disordered bilayer leads to greater depolarization of emitted light.[13][14] |
| Lipid Lateral Diffusion Coefficient (D) | Increase | The disruption of lipid packing creates more free volume, facilitating faster lateral movement of lipids within the membrane plane.[3] |
| Acyl Chain Order Parameter (SCD) | Decrease | NMR studies would show decreased order (increased motion) in the acyl chains of neighboring lipids due to the packing defects introduced by POSG.[15][16] |
Methodologies for the Biophysical Characterization of POSG
To validate the hypothesized effects of POSG on membrane fluidity, a suite of biophysical techniques must be employed. The synthesis of high-purity POSG is a critical prerequisite for these studies.
Synthesis of this compound
The synthesis of asymmetrically substituted glycerols is a multi-step process that requires careful control of stereochemistry. A common approach involves enzymatic or chemical synthesis.
Lipases, particularly those with sn-1,3 specificity, are powerful tools for the regioselective synthesis of structured lipids.[17]
Workflow for Enzymatic Synthesis of POSG
Caption: Enzymatic synthesis of POSG via the Kennedy pathway.
Chemical synthesis often starts with a protected glycerol derivative, such as solketal, to allow for sequential, regioselective esterification of the fatty acids at the sn-1 and sn-2 positions, followed by deprotection. Purification by silica gel chromatography is essential to obtain a high-purity product.[18]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers.[8] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the Tm and the enthalpy (ΔH) of the phase transition.
Step-by-Step DSC Protocol:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a dried lipid film of the desired composition (e.g., DPPC with 0, 1, 5, and 10 mol% POSG) in buffer. The lipid film is created by evaporating the organic solvent from a lipid solution under a stream of nitrogen, followed by vacuum desiccation.
-
Encapsulation: Accurately weigh and hermetically seal the lipid dispersion into an aluminum DSC pan. An identical pan containing only buffer is used as a reference.
-
Thermal Cycling: Place the sample and reference pans into the DSC instrument.
-
Data Acquisition: Heat and cool the sample at a controlled rate (e.g., 1-2 °C/min) over the temperature range of interest (e.g., 20-60 °C for DPPC-based membranes).
-
Analysis: The Tm is identified as the peak temperature of the endothermic transition. The effect of POSG is quantified by the shift in Tm and any change in the peak's shape (broadening) compared to the pure phospholipid control.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods for probing the microenvironment of the lipid bilayer.[13]
Workflow for Fluorescence Anisotropy Measurement
Sources
- 1. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 3. Regulation of lipid saturation without sensing membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produced marked polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved NMR study of liposomes using 1-palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetrical diacylglycerol dynamics on the cytosolic and lumenal sides of a single endomembrane in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid bilayer membranes with asymmetrically distributed LPC and DAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecommons.luc.edu [ecommons.luc.edu]
- 14. dimacell.fr [dimacell.fr]
- 15. Molecular dynamics simulation of a palmitoyl-oleoyl phosphatidylserine bilayer with Na+ counterions and NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
enzymatic synthesis of specific diacylglycerol isomers
Application Note: Precision Enzymatic Synthesis of Specific Diacylglycerol Isomers
Part 1: The Isomer Imperative
Diacylglycerols (DAGs) are not merely metabolic intermediates; they are potent signaling molecules and functional lipids with distinct physicochemical properties defined by their regiochemistry.[1]
-
1,2-sn-DAGs: The primary endogenous ligands for Protein Kinase C (PKC) and transient intermediates in triacylglycerol (TAG) biosynthesis. They are thermodynamically metastable.
-
1,3-sn-DAGs: The thermodynamically stable isomers, widely utilized in functional foods for their metabolic ability to bypass the lymphatic system (reducing postprandial lipemia) and as precursors for structured lipids.
The Challenge: The synthesis of specific DAG isomers is a battle against acyl migration —the spontaneous intramolecular transfer of an acyl group from the sn-1/3 position to the sn-2 position (or vice versa) driven by thermal energy and protic solvents. This guide details protocols to harness lipase regioselectivity while kinetically suppressing migration.
Part 2: Mechanistic Principles & Pathway Logic
To synthesize specific isomers, one must understand the interplay between enzymatic specificity and thermodynamic equilibrium.
The Acyl Migration Trap
While sn-1,3-specific lipases (e.g., Rhizomucor miehei) can theoretically produce 100% 1,3-DAG, the product inevitably equilibrates to a mixture (typically 7:3 ratio of 1,3- to 1,2-isomers) if reaction time or temperature is uncontrolled.
Figure 1: Reaction network showing the kinetic generation of 1,2-DAG and its thermodynamic relaxation into 1,3-DAG. Green arrows indicate the preferred synthetic route for 1,3-DAG.
Part 3: Experimental Protocols
Protocol A: Synthesis of High-Purity 1,3-Diacylglycerols
Method: Vacuum-Driven Interesterification (Glycerolysis) Target Purity: >85% 1,3-DAG (post-purification) Mechanism: Uses sn-1,3 specific lipase to esterify glycerol at primary positions.[2] Vacuum removes water, driving the equilibrium toward esterification.
Materials:
-
Substrate: High-purity Fatty Acids (FA) or Triacylglycerols (TAG).
-
Acyl Acceptor: Glycerol (anhydrous).
-
Biocatalyst: Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM) or Thermomyces lanuginosus (Lipozyme TL IM).
-
Equipment: Jacketed reactor with overhead stirrer, vacuum pump (<10 mbar), water bath.
Step-by-Step Workflow:
-
Substrate Preparation:
-
Mix TAG and Glycerol in a 2:1 molar ratio . (Excess glycerol favors DAG over TAG).
-
Note: If using Free Fatty Acids (FFA), use a 1:1 to 1:2 FFA:Glycerol ratio.
-
-
Enzyme Loading:
-
Add 4–10% (w/w of substrates) immobilized lipase.[3]
-
Critical: Ensure enzyme water content is low (<5%) to prevent hydrolysis dominance.
-
-
Reaction Phase:
-
Temperature: Maintain 40–55°C .
-
Why? Temperatures >60°C exponentially increase acyl migration rates, degrading 1,3-selectivity.
-
-
Agitation: 200–400 rpm (gentle mixing to avoid pulverizing the enzyme carrier).
-
Vacuum Application: Apply vacuum (5–10 mmHg) continuously to remove reaction water (for esterification) or shift glycerolysis equilibrium.
-
Time: 6–12 hours.[4] Monitor via TLC or HPLC. Stop when DAG content plateaus (typically ~50-60% in crude mix).
-
-
Purification (The "Cold" Crystallization):
-
Remove enzyme via filtration.[5]
-
Dissolve crude oil in n-hexane (1:4 w/v).
-
Cool to -18°C to 4°C (depending on FA melting point).
-
Result: 1,3-DAGs have higher melting points than 1,2-DAGs and TAGs due to symmetrical packing. They crystallize first.
-
Filter crystals and wash with cold hexane.
-
Table 1: Troubleshooting 1,3-DAG Synthesis
| Issue | Probable Cause | Corrective Action |
| High 1,2-DAG content | Reaction temp too high (>60°C) | Reduce temp to 45°C; extend reaction time. |
| Low Conversion | Water accumulation | Check vacuum pump efficiency; use molecular sieves. |
| High TAG content | Insufficient Glycerol | Increase Glycerol:TAG molar ratio to 2.5:1. |
Protocol B: Kinetic Trapping of 1,2-Diacylglycerols
Method: Controlled Partial Hydrolysis with Kinetic Quenching Target: Enriched 1,2-DAG fractions (for immediate analytical or signaling use). Note: Pure 1,2-DAG is difficult to store; this protocol focuses on generating and stabilizing it for immediate use.
Materials:
-
Substrate: Pure Triacylglycerol (e.g., Triolein).
-
Biocatalyst: Non-specific lipase (e.g., Candida antarctica Lipase B - Novozym 435) or Pancreatic Lipase (sn-1,3 specific hydrolytic activity yields 2-MAG and 1,2-DAG).
-
Quenching Agent: Chloroform/Methanol (for analysis) or flash freezing.
Step-by-Step Workflow:
-
Emulsification:
-
Create a micellar system: TAG (10 mM) in buffer (pH 7.0) with gum arabic or Triton X-100.
-
-
Hydrolysis:
-
Add Pancreatic Lipase (which targets sn-1 and sn-3 positions).
-
Incubate at 37°C for short intervals (10–30 mins).
-
-
Kinetic Stop:
-
The reaction produces 1,2-DAG as the primary intermediate before degrading to 2-MAG.
-
Stop point: At 30-40% conversion.
-
-
Extraction & Separation:
-
Extract immediately with Diethyl Ether .
-
Purification: Solid Phase Extraction (SPE) on Silica/Aminopropyl columns.
-
Elution: Elute TAG with Hexane; 1,2-DAG with Hexane:Ether (80:20) ; 1,3-DAG with Hexane:Ether (70:30).
-
Note: 1,2-DAG is more polar than 1,3-DAG (due to the adjacent hydroxyl/acyl groups) and often elutes after 1,3-DAG on silica, but before on Reversed-Phase HPLC.
-
Part 4: Analytical Validation (HPLC & NMR)
Trustworthiness relies on accurate quantification of the Isomer Ratio (
Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic Acetone:Acetonitrile (60:40 v/v) .
-
Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering). UV is poor for saturated DAGs.
-
Elution Order:
-
1,3-DAG (More hydrophobic/compact).
-
1,2-DAG (More polar "head" region).
-
TAG.
-
Proton NMR ( H-NMR)
The gold standard for regioisomer determination without separation artifacts.
-
Solvent:
. -
Key Signals:
-
1,3-DAG: Glycerol methine proton (
-OH) at ppm (quintet). -
1,2-DAG: Glycerol methine proton (
-OR) at ppm. -
Quantification: Integrate the methine signals.
-
References
-
Enzymatic Synthesis of 1,3-Diacylglycerols by Direct Esterification. National Institutes of Health (PMC). Available at: [Link]
-
Production of Diacylglycerol-Mixture of Regioisomers with High Purity. Semantic Scholar. Available at: [Link]
-
Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis. National Institutes of Health (PMC). Available at: [Link]
-
Acyl Migration in Lipase-Catalyzed Interesterification. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Analysis of 1,2- and 1,3-Positional Isomers of Diacylglycerols by RP-HPLC. ResearchGate. Available at: [Link]
Sources
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification of Synthetic 1-Palmitoleoyl-2-stearoyl-sn-glycerol
This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG) . This specific lipid is a critical signaling molecule (Protein Kinase C activator) and a metabolic intermediate.[1]
The central challenge in purifying 1,2-diacylglycerols (1,2-DAGs) is their thermodynamic instability. They rapidly isomerize to the more stable 1,3-DAG form via acyl migration , a process catalyzed by heat, acids, bases, and polar surfaces (like standard silica gel).
Executive Summary
-
Target Molecule: this compound (C16:1/C18:0).
-
Critical Challenge: Preventing the
acyl migration during purification. -
Solution: A biphasic purification strategy utilizing Boric Acid-Impregnated Silica Chromatography (to trap isomers) followed by Reverse-Phase HPLC (for molecular species homogeneity).
-
Outcome: >98% Regio-purity (1,2-isomer) and >99% Chemical purity.
Part 1: Chemical Context & Stability Strategy
The Isomerization Trap
Synthetic 1,2-DAGs are metastable. The hydroxyl group at the sn-3 position can attack the ester carbonyl at sn-2, forming a five-membered ring intermediate that collapses to the 1,3-DAG (where the acyl group moves to the primary hydroxyl).
-
1,2-DAG (Target): sn-2 proton NMR shift
5.1–5.3 ppm (Methine ester). -
1,3-DAG (Impurity): sn-2 proton NMR shift
4.0–4.2 ppm (Methine alcohol).
Handling Rules (The "Cold & Neutral" Doctrine)
-
Solvents: Use strictly neutral solvents. Avoid protic solvents (methanol/ethanol) when possible during storage. Store in Hexane or Toluene.
-
Temperature: Perform all evaporations at < 30°C . Store fractions on ice during processing.
-
Surfaces: Standard silica gel is slightly acidic (
) and catalyzes migration. It must be modified.
Part 2: Experimental Protocols
Protocol A: Stationary Phase Preparation (Boric Acid Silica)
Why: Boric acid forms a reversible complex with the hydroxyl groups of glycerols, altering the retention behavior of isomers. More importantly, it buffers the silica surface, suppressing the catalytic acidity that drives acyl migration.
Materials:
-
Silica Gel 60 (230–400 mesh).
-
Boric Acid (
), ACS Reagent. -
Ethanol (anhydrous).
Procedure:
-
Dissolve 10 g of Boric Acid in 200 mL of Ethanol .
-
Add 100 g of Silica Gel to the solution.
-
Stir gently for 30 minutes to ensure uniform impregnation.
-
Remove solvent on a rotary evaporator at 40°C (water bath) until a free-flowing powder is obtained.
-
Activation: Dry the powder in an oven at 100°C for 2 hours .
-
Storage: Store in a desiccator. This is "10% Boric Acid Silica".
Protocol B: Flash Chromatography (Regio-Purification)
Objective: Separate the 1,2-DAG target from 1,3-DAG byproducts and unreacted starting materials.
System Setup:
-
Column: Glass column packed with 10% Boric Acid Silica .
-
Solvent System: Hexane : Diethyl Ether (Gradient).
-
Note: Diethyl ether is preferred over Ethyl Acetate for DAGs as it is less prone to hydrolysis/transesterification issues on silica.
-
Step-by-Step:
-
Equilibration: Flush column with 100% Hexane (3 column volumes).
-
Loading: Dissolve crude synthetic mixture in minimum Hexane:Ether (90:10). Load gently.
-
Elution Gradient:
-
0–5 min: 90:10 (Hexane:Ether)
Elutes non-polar impurities (Hydrocarbons). -
5–15 min: 80:20
Elutes 1,3-DAGs (Less polar due to internal H-bonding). -
15–30 min: 60:40
Elutes 1,2-DAGs (Target). -
30+ min: 100% Ether
Elutes MAGs and polar byproducts.
-
-
Fraction Collection: Collect small fractions. Keep tubes in an ice bath immediately.
-
Rapid TLC Check: Spot fractions on Boric Acid-impregnated TLC plates.
-
Stain: Primuline or Iodine vapor.
-
Rf Values (Approx in Hex:Ether 1:1): 1,3-DAG (
) > 1,2-DAG ( ) > MAG ( ).
-
-
Concentration: Pool 1,2-DAG fractions and evaporate solvent immediately at < 30°C. Do not leave in solution overnight.
Protocol C: RP-HPLC (Molecular Species Polishing)
Objective: Remove fatty acid homologs (e.g., C16:0 contaminants from C16:1 source) or trace oxidation products.
Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic Acetonitrile : Isopropanol (90:10) .
-
Alternative: 100% Methanol (requires longer run times).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD (Evaporative Light Scattering Detector) or UV at 205 nm (detects the ester carbonyls and the C=C double bond in Palmitoleoyl).
-
Temperature: 25°C (Keep column near ambient; avoid heating).
Workflow:
-
Dissolve the semi-pure 1,2-DAG from Protocol B in Isopropanol.
-
Inject 10–20 µL.
-
Collect the major peak.
-
Elution Order (RP): More polar species elute first.
-
16:1/18:0 DAG will elute before 16:0/18:0 DAG (due to the double bond reducing hydrophobicity).
-
-
Evaporate solvent under Nitrogen stream.[2]
Part 3: Quality Control & Visualization
QC Checklist
| Test | Method | Acceptance Criteria |
| Regio-Purity | 1H-NMR (CDCl3) | Ratio of signal at 5.08 ppm (sn-2 H of 1,2-DAG) to 4.10 ppm (sn-2 H of 1,3-DAG) must be > 49:1. |
| Chemical Purity | HPLC-ELSD | Single peak > 99% area. |
| Identity | Mass Spec (ESI+) | [M+Na]+ adduct matching calculated mass (approx 617.5 Da). |
Workflow Diagram (Graphviz)
Caption: Step-by-step purification workflow emphasizing the separation of thermodynamic isomers using Boric Acid Silica.
Part 4: Troubleshooting
-
Issue: High 1,3-DAG content in final product.
-
Cause: Acidic silica or excessive heat during evaporation.
-
Fix: Re-run Protocol B using freshly activated Boric Acid Silica. Ensure rotary evaporator bath is < 30°C. Add 0.1% Triethylamine to the HPLC solvents to buffer acidity (optional, but check column compatibility).
-
-
Issue: Poor separation on HPLC.
-
Cause: Overloading or lipid aggregation.
-
Fix: Reduce injection volume. Switch solvent to ACN:IPA (80:20) to increase solubility of the stearoyl chain.
-
References
-
Separation of Diacylglycerol Isomers by Boric Acid Chrom
-
Source: Myher, J. J., & Kuksis, A. (1982).[3] Resolution of diacylglycerol moieties of natural glycerophospholipids by gas–liquid chromatography on polar capillary columns. Canadian Journal of Biochemistry, 60(6), 638-650.
- Relevance: Establishes the foundational protocol for using boric acid impregnated silica to prevent acyl migration and separate 1,2-
-
URL:[Link]
-
-
Mechanisms of Acyl Migr
- Source: Mao, Y., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Food Chemistry.
- Relevance: Details the factors (pH, temperature, solvent) that drive the 1,2 to 1,3 shift, validating the "Cold & Neutral" handling rules.
-
URL:[Link]
-
HPLC Separ
- Source: Christie, W. W. (The LipidWeb).
- Relevance: Provides standard conditions for RP-HPLC of neutral lipids and elution orders based on equivalent carbon number (ECN).
-
URL:[Link]
-
Synthesis and Characteriz
Sources
Application Notes and Protocols for Utilizing 1-Palmitoleoyl-2-stearoyl-sn-glycerol in Cell Culture Assays
Introduction: The Significance of 1-Palmitoleoyl-2-stearoyl-sn-glycerol as a Cellular Messenger
This compound (PS-DAG) is a specific diacylglycerol (DAG) molecule that plays a critical role as a second messenger in a multitude of cellular signaling pathways.[1] As a transiently produced lipid within cellular membranes, PS-DAG is a potent activator of various protein kinase C (PKC) isoforms.[2] The activation of PKC is a pivotal event that governs a wide array of cellular processes, including proliferation, differentiation, apoptosis, and cellular metabolism. The unique structure of PS-DAG, with a monounsaturated palmitoleoyl chain at the sn-1 position and a saturated stearoyl chain at the sn-2 position, can influence its interaction with and activation of specific PKC isoforms, making it a valuable tool for researchers investigating the nuanced roles of lipid signaling in both normal physiology and disease states.
This comprehensive guide provides detailed protocols for the effective use of PS-DAG in cell culture assays. It is designed for researchers, scientists, and drug development professionals to facilitate the investigation of cellular processes modulated by this key signaling lipid. The protocols herein are presented with an emphasis on scientific integrity, providing the causality behind experimental choices to ensure robust and reproducible results.
Mechanism of Action: PS-DAG and the Activation of Protein Kinase C
The primary signaling function of PS-DAG is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. In resting cells, PKC is typically in an inactive conformation, often localized in the cytosol. Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[3][4]
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+). For cPKC isoforms, the increase in intracellular Ca2+ concentration causes them to translocate to the plasma membrane. At the membrane, the binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition, leading to the full activation of the kinase.[2] The activated PKC can then phosphorylate a wide range of substrate proteins on serine and threonine residues, initiating a cascade of downstream cellular responses. The specific acyl chain composition of DAGs like PS-DAG can influence the potency and duration of PKC activation.[5]
Caption: PKC Activation by PS-DAG.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C37H70O5 | [6] |
| Molecular Weight | 597.0 g/mol | [6] |
| Appearance | Solid | [6] |
| Solubility | DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [6] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [6] |
Safety Precautions: this compound is intended for laboratory research use only. While not classified as hazardous, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
The following protocols provide a framework for the use of PS-DAG in cell culture. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Preparation and Solubilization of PS-DAG
The hydrophobic nature of PS-DAG necessitates careful preparation for its delivery to cells in an aqueous culture medium. The following protocol utilizes dimethyl sulfoxide (DMSO) as a solvent.
Materials:
-
This compound (PS-DAG)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh the desired amount of PS-DAG powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). The solubility in DMSO is approximately 7 mg/ml.[6]
-
To aid dissolution, gently warm the solution at 37°C for 10-15 minutes and vortex thoroughly. Ensure the solution is clear and free of precipitates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
-
Protocol 2: Delivery of PS-DAG to Cultured Cells
This protocol describes the dilution of the PS-DAG stock solution into the cell culture medium for treating cells.
Materials:
-
PS-DAG stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Determine the Final Working Concentration: The optimal concentration of PS-DAG will vary depending on the cell type and the desired biological response. A typical starting range is 1-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the PS-DAG stock solution and warm it to room temperature.
-
Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) , as higher concentrations can be toxic to cells.[2]
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without PS-DAG.
-
-
Treat the Cells:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared PS-DAG-containing medium (or vehicle control medium) to the cells.
-
Incubate the cells for the desired period (e.g., minutes for acute signaling events, or hours to days for proliferation or apoptosis assays).
-
Caption: PS-DAG Experimental Workflow.
Protocol 3: Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for measuring PKC activity in cell lysates following PS-DAG stimulation. Commercial kits are widely available and are a recommended, standardized option.
Materials:
-
PS-DAG-treated and vehicle-treated cell lysates
-
PKC Kinase Activity Assay Kit (e.g., from Abcam or similar suppliers)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with PS-DAG or vehicle, wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the assay kit. Keep the lysates on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Kinase Reaction:
-
Add equal amounts of protein from each lysate to the wells of the PKC substrate-coated microplate provided in the kit.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the recommended time (typically 30-90 minutes).[9]
-
-
Detection:
-
After the incubation, wash the wells and add the primary antibody that specifically recognizes the phosphorylated PKC substrate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the TMB substrate and stop the reaction with the provided stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKC activity in the sample.
Protocol 4: Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10]
Materials:
-
Cells seeded in a 96-well plate
-
PS-DAG working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PS-DAG or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Analysis: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The absorbance is proportional to the number of viable, metabolically active cells.
Protocol 5: Apoptosis (Annexin V/Propidium Iodide) Assay
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[2][7]
Materials:
-
PS-DAG-treated and vehicle-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Interpretation and Troubleshooting
-
PKC Activity: An increase in absorbance in PS-DAG-treated cells compared to the vehicle control indicates activation of PKC.
-
Cell Proliferation: An increase in absorbance in the MTT assay suggests that PS-DAG promotes cell proliferation, while a decrease may indicate cytotoxicity or inhibition of proliferation.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells (both PI-negative and PI-positive) in PS-DAG-treated samples compared to the control suggests that PS-DAG induces apoptosis.
Troubleshooting:
-
Poor Solubility of PS-DAG: Ensure the stock solution is fully dissolved by warming and vortexing. Prepare fresh dilutions in pre-warmed medium immediately before use.
-
High Background in Assays: Ensure the final DMSO concentration is low (≤0.1%). Optimize cell seeding density to avoid overgrowth or cell death due to nutrient depletion.
-
Inconsistent Results: Use aliquoted stock solutions to avoid freeze-thaw cycles. Ensure consistent timing for all steps of the assays.
Conclusion
This compound is a powerful tool for dissecting the intricate roles of diacylglycerol signaling in cellular function. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately investigate the impact of PS-DAG on a variety of cellular processes. The successful application of these methods will contribute to a deeper understanding of lipid-mediated signal transduction in health and disease.
References
-
A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Biochemical Assays for Multiple Activation States of Protein Kinase C. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 14, 2026, from [Link]
-
Quantitative Analysis of Cellular Diacylglycerol Content. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
DAG (Diacylglycerol) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved February 14, 2026, from [Link]
-
DAG (Diacylglycerol) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved February 14, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 14, 2026, from [Link]
-
Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis. (2023, September 28). PMC. Retrieved February 14, 2026, from [Link]
Sources
- 1. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
Application Note: High-Specificity LC-MS/MS Quantification of 1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG)
Abstract
This application note details a robust LC-MS/MS methodology for the targeted quantification of 1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG) in biological matrices. Unlike generic lipid profiling methods, this protocol addresses the critical instability of 1,2-diacylglycerols, specifically the thermodynamically driven acyl migration to the 1,3-isomer. We utilize a cold-extraction MTBE protocol coupled with Reverse-Phase Chromatography (RPC) and Electrospray Ionization (ESI) in positive mode, leveraging ammonium adduct formation for sensitive Multiple Reaction Monitoring (MRM).
Introduction & Biological Context
Diacylglycerols (DAGs) are not merely metabolic intermediates in the synthesis of Triacylglycerols (TAGs) and Phospholipids; they are potent secondary messengers. The specific stereochemistry of 1,2-DAGs is required to activate Protein Kinase C (PKC) isoforms, a pathway critical for cell proliferation and apoptosis.
The Isomer Challenge: 1,2- vs. 1,3-DAG
The quantification of this compound presents a unique analytical challenge: Acyl Migration .
-
In Vivo: 1,2-DAGs are the bioactive species generated by Phospholipase C (PLC).
-
In Vitro: During extraction, 1,2-DAGs spontaneously isomerize to the thermodynamically more stable 1,3-DAGs. This process is catalyzed by heat, acidic/basic pH, and protic solvents (e.g., methanol/water mixtures left at room temperature).
Critical Directive: Accurate quantification requires a method that arrests this migration immediately upon tissue disruption.
Visual 1: DAG Signaling & Isomerization Pathway
Figure 1: The biological generation of bioactive 1,2-DAG and the analytical artifact formation of 1,3-DAG via acyl migration.
Method Development & Causality[1]
Ionization Strategy: [M+NH4]+ Adducts
We utilize Electrospray Ionization (ESI+) with Ammonium Formate .
-
Why? Protonated DAGs ([M+H]+) are unstable and undergo in-source water loss, reducing sensitivity. Sodium adducts ([M+Na]+) are stable but difficult to fragment.
-
Solution: Ammonium adducts ([M+NH4]+) are easily formed and fragment predictably, yielding neutral losses of fatty acids + ammonia.[1]
Target Molecule Calculation
-
Molecule: this compound
-
Formula: C37H70O5
-
Monoisotopic Mass (Neutral): 594.52 Da
-
Precursor Ion [M+NH4]+: 594.52 + 18.03 = 612.55 m/z
Fragmentation Logic (MRM)
In ESI+ with ammonium adducts, the primary fragmentation pathway is the neutral loss of the fatty acid as a free acid + ammonia.
-
Transition A (Loss of sn-1 16:1): 612.55 - (254.22 + 17.03) = 341.3
-
Transition B (Loss of sn-2 18:0): 612.55 - (284.27 + 17.03) = 311.3
Expert Insight: Fragmentation of the sn-1 position is typically energetically favored over sn-2 in ammonium adducts. Therefore, the loss of the 16:1 chain (Transition A) will likely be the most abundant product ion and serves as the Quantifier .
Experimental Protocols
Protocol 1: "Cold-Trap" Sample Preparation
Objective: Extract lipids while preventing 1,2 -> 1,3 isomerization.
Reagents:
-
MTBE (Methyl tert-butyl ether), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Internal Standard: d5-1,3-16:0/18:1 DAG (Use a 1,3 isomer as IS because it is stable and will co-elute or elute close to the analyte, correcting for matrix effects).
Step-by-Step:
-
Tissue Homogenization:
-
Place 10-20 mg tissue in a pre-chilled tube (on dry ice).
-
Add 200 µL ice-cold Methanol containing 10 µM Internal Standard.
-
Crucial: Homogenize immediately at 4°C. Do not allow the sample to sit in MeOH at room temp.
-
-
MTBE Addition:
-
Add 700 µL MTBE (pre-chilled). Vortex for 1 hour at 4°C.
-
-
Phase Separation:
-
Add 180 µL MS-grade Water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 min at 4°C .
-
-
Collection:
-
Collect the upper organic phase (MTBE layer).
-
Re-extract the lower phase with 200 µL MTBE (optional for higher recovery).
-
-
Drying:
-
Dry under a gentle stream of Nitrogen at room temperature (Avoid heat!).
-
-
Reconstitution:
-
Reconstitute in 100 µL Acetonitrile/Isopropanol (50:50) immediately prior to injection. Keep autosampler at 4°C.
-
Protocol 2: LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Column Temp: 55°C (Balances peak shape with minimal thermal isomerization risk during the short run).
-
Mobile Phase A: 60:40 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]
-
Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]
Gradient:
| Time (min) | Flow (mL/min) | % B | Curve |
|---|---|---|---|
| 0.0 | 0.4 | 40 | Initial |
| 2.0 | 0.4 | 43 | 6 |
| 10.0 | 0.4 | 99 | 6 |
| 12.0 | 0.4 | 99 | 6 |
| 12.1 | 0.4 | 40 | 1 |
| 14.0 | 0.4 | 40 | Re-equilibrate |
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive.[1]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Collision Gas: Argon.
MRM Transitions Table:
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| 16:1/18:0 DAG | ESI+ | 612.55 | 341.3 | 30 | 18 | Quant |
| 16:1/18:0 DAG | ESI+ | 612.55 | 311.3 | 30 | 20 | Qual |
| IS (d5-DAG) | ESI+ | [M+NH4]+ | [Frag] | 30 | 18 | IS |
Visual Workflow & Logic
Figure 2: End-to-end analytical workflow emphasizing temperature control and MS filtration logic.
Validation & Troubleshooting
Self-Validating the Isomer Ratio
While this method targets the species (16:1/18:0), you can assess if acyl migration occurred during your prep by monitoring the chromatographic peak width.
-
Observation: In C18 chromatography, 1,3-DAGs often elute slightly earlier or co-elute with a "shoulder" compared to 1,2-DAGs.
-
Check: If your peak for 16:1/18:0 splits or broadens significantly compared to a fresh standard, your sample prep was too warm or acidic.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | [M+H]+ forming instead of [M+NH4]+ | Ensure Ammonium Formate is fresh and at 10mM. Check pH of mobile phase (should be ~6.5). |
| High Backpressure | Lipid precipitation | Ensure reconstitution solvent matches starting gradient conditions (40% B). |
| Signal Drift | Source contamination | DAGs are sticky. Run a "sawtooth" wash gradient (100% IPA) every 10 samples. |
| Isomerization | Acidic silica or heat | Avoid silica columns. Keep all steps on ice. Analyze within 24h. |
References
-
LIPID MAPS® Structure Database. Diacylglycerols (DG). Available at: [Link][3]
-
Murphy, R. C., et al. (2007). Mass Spectrometry of Phospholipids and Diacylglycerols.[4][5][6] Journal of Lipid Research. (Foundational text on Neutral Loss fragmentation).
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. [Link]
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link]
- Herrero, M., et al. (2012). Advanced LC-MS methods for the analysis of diacylglycerols. Mass Spectrometry Reviews. (Detailed discussion on ammonium adduct behavior).
Sources
- 1. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Evaluation of oxidation and glyco-oxidation of 1-palmitoyl-2-arachidonoyl-phosphatidylserine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 1-Palmitoleoyl-2-stearoyl-sn-glycerol in lipidomics studies
Application Note: Targeted Lipidomics of 1-Palmitoleoyl-2-stearoyl-sn-glycerol
Subtitle: Protocols for Quantifying DAG(16:1/18:0) in Metabolic Signaling and Lipotoxicity Studies
Introduction & Biological Significance
This compound (herein referred to as DAG 16:1/18:0 ) is a specific diacylglycerol species containing palmitoleic acid (16:1n-7) at the sn-1 position and stearic acid (18:0) at the sn-2 position. While diacylglycerols (DAGs) are ubiquitous intermediates in lipid metabolism, this specific molecular species occupies a unique niche in lipidomics due to the presence of palmitoleate , a "lipokine" linked to de novo lipogenesis (DNL) and systemic metabolic regulation.[1]
Why This Lipid Matters:
-
Biomarker for Steatohepatitis (MASH/NAFLD): Recent lipidomic profiling indicates that DAG species containing 16:1 (derived from Stearoyl-CoA Desaturase-1, SCD1, activity) are significantly elevated in non-alcoholic steatohepatitis (MASH). DAG 16:1/18:0 serves as a proxy for hepatic SCD1 flux and lipotoxicity.
-
Insulin Resistance Mechanism: As an sn-1,2-DAG, this molecule is a potent activator of Protein Kinase C (specifically PKCε and PKCθ) . Accumulation of DAGs in the liver and skeletal muscle inhibits insulin signaling by phosphorylating the Insulin Receptor Substrate (IRS-1) on serine residues.
-
Structural Specificity: Unlike bulk DAG measurements, resolving the 16:1/18:0 species allows researchers to distinguish between lipids derived from dietary intake versus those generated via endogenous desaturation pathways.
Chemical Properties & Technical Challenges
The "Acyl Migration" Trap
The most critical challenge in analyzing this compound is acyl migration .
-
** Biologically Active Form:** sn-1,2-DAG (activates PKC).[2][3]
-
Thermodynamically Stable Form: sn-1,3-DAG (biologically inactive for PKC).
In aqueous or acidic/basic conditions, the acyl chain at the sn-2 position (stearoyl) spontaneously migrates to the sn-3 position. This reaction is entropy-driven and accelerated by heat and silica (during TLC). Standard lipidomics protocols often fail because they do not prevent this migration, leading to false quantitation of the signaling active species.
DOT Diagram: The Acyl Migration Mechanism
Caption: Spontaneous isomerization of 1,2-DAG to 1,3-DAG leads to analytical artifacts. Strict temperature and pH control are required.
Experimental Protocol: Targeted LC-MS/MS
A. Sample Preparation (Modified Matyash Method)
Rationale: We use Methyl-tert-butyl ether (MTBE) instead of Chloroform (Folch/Bligh & Dyer) because the MTBE lipid layer is on top, making recovery easier and reducing contamination from the aqueous pellet, which minimizes the time the DAGs spend in a potentially isomerizing environment.
Reagents:
-
Methanol (LC-MS grade)
-
MTBE (LC-MS grade)
-
Ammonium Formate (solid)
-
Internal Standard: d5-DAG 16:0/18:1 (Avanti Polar Lipids). Note: Use a d5-DAG standard to correct for ionization efficiency.
Step-by-Step Protocol:
-
Homogenization: Add 50 mg tissue or 100 µL plasma to a glass tube on wet ice .
-
Quenching: Immediately add 200 µL ice-cold Methanol containing the Internal Standard (1 µM). Vortex for 10 seconds.
-
Extraction: Add 700 µL MTBE . Incubate on a shaker at 4°C for 30 minutes.
-
Phase Separation: Add 175 µL MS-grade water. Vortex for 10 seconds.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection: Collect the upper (organic) phase .
-
Critical Step: Do not dry down with heat! Use a nitrogen evaporator at ambient temperature or vacuum concentrator (SpeedVac) without heat.
-
-
Reconstitution: Reconstitute in 100 µL Isopropanol:Methanol (1:1) immediately prior to injection.
B. LC-MS/MS Conditions
Rationale: Separation is performed on a C18 column.[4] While C30 columns offer better isomer separation, a high-efficiency C18 is sufficient for targeted DAG profiling if the gradient is optimized. We use ammonium formate to drive the formation of [M+NH4]+ adducts, which fragment predictably.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: Ramp to 99% B
-
12-14 min: Hold 99% B
-
14.1 min: Re-equilibrate 40% B.
-
Mass Spectrometry Settings (Positive Ion Mode):
-
Source: ESI Positive.
-
Precursor: [M+NH4]+ adduct.
Table 1: MRM Transitions for DAG 16:1/18:0
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Identity Confirmation |
| DAG 16:1/18:0 | 612.6 [M+NH4]+ | 341.3 | 22 | Loss of 18:0 (Stearic) + NH3 |
| DAG 16:1/18:0 | 612.6 [M+NH4]+ | 313.3 | 24 | Loss of 16:1 (Palmitoleic) + NH3 |
| d5-DAG IS | 617.6 [M+NH4]+ | 346.3 | 22 | Internal Standard Transition |
Note: The exact mass of DAG 16:1/18:0 (C37H70O5) is 594.52 Da. The ammonium adduct is 612.55 Da.
Data Analysis & Interpretation
Workflow Logic
The following diagram illustrates the decision matrix for analyzing the data, specifically distinguishing the target lipid from isobaric interferences.
DOT Diagram: Analytical Workflow
Caption: Logic flow for validating the specific DAG species against isobars using transition ratios.
Calculating the Desaturation Index
To utilize DAG 16:1/18:0 as a marker for SCD1 activity, calculate the ratio against its saturated precursor (DAG 16:0/18:0):
References
-
Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. Link
-
Eichmann, T. O., & Lass, A. (2015). "DAG accumulation in the liver: A cause or a consequence of insulin resistance?" Progress in Lipid Research, 60, 1-16. Link
-
Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Link
-
Lietzke, S. E., et al. (2020). "Preventing acyl migration in diacylglycerol standards." Analytical Chemistry, 92(15), 10213–10220. Link
-
Cao, J., et al. (2008). "Palmitoleate: A lipokine that identifies metabolic flux." Cell, 134(6), 933-944. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. annualreviews.org [annualreviews.org]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
1-Palmitoleoyl-2-stearoyl-sn-glycerol as a substrate for lipase assays
Application Note: Precision Lipase Profiling using 1-Palmitoleoyl-2-stearoyl-sn-glycerol [1]
Introduction & Scientific Rationale
In the landscape of lipid metabolism research and drug discovery, the specificity of lipases—particularly Diacylglycerol Lipases (DAGL) and Monoacylglycerol Lipases (MAGL)—is a critical determinant of therapeutic efficacy. While generic substrates like p-nitrophenyl esters provide rapid readouts, they fail to mimic the interfacial biophysics of natural membranes.
This compound (16:1/18:0 DAG) represents a superior, physiologically relevant substrate for high-precision assays.[1]
Why this Substrate?
-
Asymmetry for Regioselectivity: Unlike symmetric DAGs (e.g., 1,2-dioleoyl-sn-glycerol), this substrate possesses distinct fatty acyl chains at the sn-1 (Palmitoleic acid, 16:[1]1) and sn-2 (Stearic acid, 18:[1]0) positions. This allows researchers to distinguish between sn-1 specific lipases (releasing 16:[1]1) and sn-2 specific lipases (releasing 18:[1]0) via chromatographic analysis.[2][3]
-
Interfacial Activation: The mixed saturation (unsaturated 16:1 vs. saturated 18:0) mimics the fluidity and packing defects of native cell membranes, essential for the "lid-opening" mechanism of many lipases.
-
DAGL Pathway Relevance: It serves as a model substrate for DAGL-
and DAGL- , enzymes that generate the endocannabinoid precursor 2-monoacylglycerol.
Mechanism of Action
The assay relies on the hydrolytic cleavage of the ester bond.[3] For a typical sn-1 specific lipase (e.g., Pancreatic Lipase or DAGL), the reaction proceeds as follows:
[1]If the enzyme possesses sn-2 activity, Stearic acid is released.
Figure 1: Mechanism of sn-1 specific hydrolysis.[1] The lipase penetrates the micelle interface to access the sn-1 ester bond.
Experimental Protocols
Protocol A: Substrate Preparation (Mixed Micelles)
Critical Step: Lipases require an oil-water interface to activate.[1][3] Dissolving DAG directly in buffer will result in precipitation and inactive enzymes. We use a Triton X-100 mixed micelle system.
Materials:
-
This compound (10 mg/mL in Chloroform).[1]
-
Triton X-100 (10% w/v stock in water).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.[1]
Procedure:
-
Aliquot: Transfer required amount of DAG chloroform stock to a glass vial (e.g., to achieve 200 µM final assay concentration).
-
Evaporate: Dry under a gentle stream of Nitrogen (
) gas to form a thin film. Desiccate under vacuum for 1 hour to remove trace solvent. -
Emulsify:
-
Sonication: Sonicate in a water bath at 37°C for 5–10 minutes until the solution is optically clear (indicating micelle formation).
-
Equilibration: Incubate at 37°C for 15 minutes before use.
Protocol B: High-Throughput Colorimetric Assay (NEFA Detection)
This protocol couples the release of Free Fatty Acid (FFA) to a colorimetric readout. It is ideal for screening inhibitors.
Assay Principle:
-
Lipase hydrolyzes DAG
FFA + MAG.[4] -
Acyl-CoA Synthetase (ACS) converts FFA
Acyl-CoA.[5][6] -
Acyl-CoA Oxidase (ACOD) generates
.[1][5][6][7] -
Peroxidase (POD) + Substrate
Color (550 nm).[6][7]
Reagents:
-
Commercial NEFA/FFA Quantification Kit (e.g., Wako, ZenBio, or Sigma).
-
Lipase Source (Purified enzyme or microsomes).
-
Inhibitor (e.g., Orlistat or THL for controls).[4]
Step-by-Step:
-
Plate Setup: Use a clear 96-well plate.
-
Enzyme Addition: Add 10 µL of Enzyme (0.1 – 1 µ g/well ) to 80 µL of Assay Buffer.
-
Control: Add 10 µL Buffer (No Enzyme).
-
Inhibition: Add 1 µL Inhibitor, pre-incubate 10 mins.
-
-
Substrate Addition: Add 10 µL of Prepared DAG Micelles (Protocol A).
-
Reaction: Incubate at 37°C for 15–30 minutes (linear phase).
-
Quenching/Detection:
-
Add 100 µL of NEFA Reagent A (ACS/ACOD). Incubate 10 min at 37°C.
-
Add 100 µL of NEFA Reagent B (POD/Chromogen). Incubate 10 min at 37°C.
-
-
Measurement: Read Absorbance at 550 nm.
Data Analysis:
Calculate
Protocol C: Regioselectivity Confirmation (HPLC-ELSD/CAD)
Used to verify if the lipase attacks sn-1 (16:1 release) or sn-2 (18:0 release).[1]
Workflow:
-
Reaction: Perform lipase reaction (scaled up to 500 µL volume) as in Protocol B.
-
Extraction: Stop reaction by adding 1.5 mL Chloroform:Methanol (2:1). Vortex vigorously. Centrifuge to split phases. Collect lower organic phase.
-
Drying: Evaporate organic phase under
. Reconstitute in 100 µL Methanol. -
HPLC Conditions:
-
Interpretation:
Visualization of Assay Workflow
Figure 2: Decision tree for selecting the appropriate detection modality based on research goals.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Spontaneous hydrolysis of DAG.[1] | Reduce pH to 7.0 or store substrate in organic solvent until immediately before use. |
| No Activity | Substrate aggregation (cloudy). | Increase sonication time or adjust Triton X-100 ratio. Ensure "Optical Clarity" of micelles. |
| Non-Linear Kinetics | Substrate depletion. | Reduce enzyme concentration or reaction time. Ensure <10% substrate conversion. |
| Inconsistent Replicates | Phase separation. | Vortex samples immediately before adding to the plate. Use a heated plate shaker. |
References
-
Regioselectivity of Lipases: Rogalska, E., et al. "Stereoselective hydrolysis of triglycerides by animal and microbial lipases." Chirality, 1993.
-
DAG Lipase Assays: Bisogno, T., et al. "Development of a high-throughput colorimetric assay for diacylglycerol lipases." Analytical Biochemistry, 2006.
-
NEFA Detection Principles: "Enzymatic Colorimetric Method for the Quantification of Non-Esterified Fatty Acids."[6] ZenBio Application Notes.
-
Substrate Physical Properties: "1-Palmitoyl-2-stearoyl-sn-glycerol Product Information." Cayman Chemical.[8][9]
-
Lipase Interfacial Activation: Verger, R. "Interfacial activation of lipases: facts and artifacts." Trends in Biotechnology, 1997.
Sources
- 1. 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol | CAS 152914-63-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ultraviolet spectrophotometric assay for the screening of sn-2-specific lipases using 1,3-O-dioleoyl-2-O-α-eleostearoyl-sn-glycerol as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. eclinpath.com [eclinpath.com]
- 7. zen-bio.com [zen-bio.com]
- 8. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
improving solubility of 1-Palmitoleoyl-2-stearoyl-sn-glycerol in vitro
Topic: Improving In Vitro Solubility & Stability
Product Class: Diacylglycerols (DAGs) | Signal Transduction: PKC Activator Audience: Senior Researchers, Assay Developers[1]
Introduction: The "Solubility vs. Stability" Paradox
Welcome to the technical guide for 1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1-18:0 DAG).[1] This lipid presents a dual challenge in experimental design:
-
Hydrophobicity: The stearoyl chain (18:0) renders it highly lipophilic, causing rapid precipitation in aqueous buffers.
-
Instability: The sn-1,2 configuration is thermodynamically unstable. It spontaneously isomerizes to sn-1,3-DAG (acyl migration), which is biologically inactive for Protein Kinase C (PKC) activation.[1] Furthermore, the palmitoleoyl group (16:1) introduces a double bond susceptible to oxidation.
This guide provides self-validating protocols to solubilize this lipid while preserving its stereochemistry and oxidative state.[1]
Part 1: Stock Solution Preparation (Organic Phase)
Q: What is the optimal solvent system for long-term storage vs. daily use?
A: You must maintain two distinct phases of solvent use to prevent degradation.[2]
| Parameter | Long-Term Storage Stock | Experimental Working Stock |
| Solvent | Chloroform (pure, anhydrous) | DMSO (anhydrous) or Ethanol |
| Concentration | 10 – 25 mg/mL | 10 – 50 mM |
| Temp | -20°C or -80°C | -20°C (Use within 1 week) |
| Vial Type | Glass (Teflon-lined cap) | Glass (Avoid polypropylene) |
| Critical Step | Overlay with Nitrogen/Argon gas | Minimize water contact |
Technical Insight:
Never store DAGs in methanol or ethanol for long periods (months). Protic solvents accelerate acyl migration (1,2
Q: My stock solution turned yellow. Is it still usable?
A: No. Yellowing indicates oxidation of the palmitoleoyl (16:1) double bond.
-
Cause: Exposure to air or light.
-
Prevention: Always purge vials with a stream of nitrogen or argon before capping.
-
Action: Discard immediately. Oxidized lipids can induce artifacts (e.g., apoptosis) unrelated to PKC signaling.
Part 2: Aqueous Delivery Systems (The Protocols)
Direct injection of DMSO/Ethanol stocks into media often leads to "crashing out" (visible precipitation). Use one of the following carrier systems based on your assay type.
Method A: BSA Complexing (Gold Standard for Cell Culture)
Best for: Live cell signaling, metabolic assays.
Mechanism: Bovine Serum Albumin (BSA) possesses high-affinity hydrophobic pockets that bind free fatty acids and DAGs, shielding the hydrophobic tails while keeping the lipid monomeric and bioavailable [2].
Protocol:
-
Prepare BSA Vehicle: Dissolve fatty-acid-free BSA (2% w/v) in PBS or media.[1] Filter sterilize (0.22 µm). Warm to 37°C .[3][4]
-
Prepare Lipid Film: Aliquot your Chloroform stock into a glass tube. Evaporate solvent under a gentle nitrogen stream.
-
Tip: Rotate the tube to create a thin film on the glass walls.
-
-
Solubilization: Add the warm BSA vehicle to the lipid film.
-
Sonication: Sonicate in a water bath at 37°C for 15–30 minutes until the solution is optically clear.
-
Target Ratio: 2:1 to 5:1 (Lipid:BSA molar ratio).
-
Method B: Mixed Micelles (Detergent-Based)
Best for: In vitro kinase assays (cell-free).[1]
Protocol:
-
Dry down the lipid film as above.
-
Resuspend in a buffer containing Triton X-100 or n-Octyl-β-D-glucoside .[1]
-
Critical Molar Fraction: The DAG concentration should be 5–10 mol% of the detergent concentration.
-
Example: If using 100 µM DAG, use ~1–2 mM Triton X-100.
-
Visualization: The Solubility Decision Tree
Caption: Workflow for converting hydrophobic lipid films into stable aqueous complexes via BSA or detergent carriers.
Part 3: Troubleshooting & "Silent" Failures
Q: I dissolved the lipid, but my PKC activity is zero. Why?
A: You likely experienced Acyl Migration . This is the most common "silent failure" with DAGs. The sn-2 acyl chain (stearoyl) migrates to the sn-3 position, forming 1,3-DAG.[1]
-
The Physics: 1,3-DAG is thermodynamically more stable than 1,2-DAG but does not bind the C1 domain of PKC [3].
-
The Triggers:
-
Basic pH: pH > 7.4 accelerates migration.
-
Time: Aqueous half-life is short (hours).[1]
-
Plastic: Silica or plastic surfaces can catalyze migration.
-
Solution:
-
Prepare working solutions immediately before use.
-
Keep buffers at pH 7.0–7.2 (avoid pH 8.0+).
Visualization: The Acyl Migration Trap
Caption: Mechanism of inactivation. The 1,2-isomer (active) spontaneously converts to the 1,3-isomer (inactive) in aqueous or basic conditions.[1]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use polystyrene tubes for the dilution steps? A: No. Lipophilic drugs and lipids bind rapidly to polystyrene, reducing the effective concentration in your assay by up to 50% within minutes. Always use glass or low-binding polypropylene tubes.[1]
Q: Why is 1-Palmitoleoyl-2-stearoyl solubility different from 1,2-Dioleoyl (DOG)? A: Structure determines solubility.[1]
-
DOG (18:1/18:1): Two "kinks" (double bonds) prevent tight packing. Liquid at room temp. Easier to disperse.
-
Your Lipid (16:1/18:0): The stearoyl chain (18:0) is saturated and straight, increasing the melting point (Tm) and hydrophobicity compared to DOG. It requires more energy (sonication/heat) to disperse.
Q: What is the maximum concentration I can achieve in cell media? A:
-
Without Carrier: < 10 µM (High risk of precipitation).
-
With BSA (2%): Up to 200–300 µM.
References
-
Ghislain, J. (2022).[6] Preparation of BSA complexed free fatty acids for in vitro studies.[6][7] Protocols.io.[6] [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wklab.org [wklab.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Technical Support Center: Minimizing Acyl Migration in Diacylglycerol (DAG) Synthesis
Current Status: Operational Ticket Topic: Protocol Optimization for 1,2-DAG Retention Assigned Specialist: Senior Application Scientist, Lipidomics Division
Executive Summary: The Thermodynamic Trap
The synthesis of 1,2-diacylglycerols (1,2-DAGs) is a race against thermodynamics. The 1,2-isomer is biologically significant (e.g., Protein Kinase C activation) but thermodynamically unstable. Without strict kinetic control, the acyl group at the sn-2 position will migrate to the sn-3 position, forming the more stable but often inactive 1,3-DAG.
This migration is entropy-driven and catalyzed by heat , Lewis acids/bases (including silica gel), and protic solvents . This guide provides a self-validating workflow to arrest this migration at every experimental stage.
Module 1: Synthetic Strategy (Upstream Control)
The Chemical vs. Enzymatic Choice
Chemical synthesis (e.g., using protecting groups like trityl) is robust but labor-intensive. Enzymatic synthesis is preferred for stereospecificity but requires strict solvent engineering to prevent migration during the reaction.
Critical Parameter: Solvent Engineering
Contrary to common intuition, non-polar solvents are not always safer for preventing migration during enzymatic catalysis. Recent kinetic studies indicate that while water promotes hydrolysis, certain polar solvents like tert-butanol (t-BuOH) can suppress acyl migration more effectively than hexane during lipase-catalyzed reactions by modifying the enzyme's microenvironment.
Data: Solvent Effects on Acyl Migration Rate (
| Solvent System | Relative Migration Rate | Mechanism of Action |
| Solvent-free | High | High molecular proximity increases intermolecular acyl transfer. |
| Hexane (Non-polar) | Moderate-High | Low solvation of hydrophilic glycerol backbone exposes hydroxyls. |
| tert-Butanol (Polar) | Low (Recommended) | Steric bulk and polarity stabilize the intermediate state. |
| Ethanol/Methanol | High | Protic nature acts as a nucleophile, promoting migration. |
Recommended Protocol: Low-Temperature Enzymatic Synthesis
Objective: Synthesize 1,2-DAG using Rhizomucor miehei lipase (RML) with minimal isomerization.
-
Enzyme Prep: Use immobilized RML (e.g., Lipozyme RM IM). Ensure water activity (
) is controlled (<0.1). -
Reaction Medium: Dissolve substrates in tert-butanol rather than hexane.
-
Temperature: Maintain strictly at ≤ 40°C . (Migration rates double for every 10°C increase above 40°C).
-
Termination: Filter enzyme immediately. Do not use heat inactivation (this causes rapid migration).
Module 2: Purification & Analysis (The Danger Zone)
The most common failure point is purification. Standard silica gel is slightly acidic (Lewis acid sites), which catalyzes acyl migration within minutes.
Visualization: The Migration Pathway
Caption: The mechanism of acyl migration via a cyclic orthoester intermediate. This process is accelerated by the acidic surface of standard silica gel.
Standard Operating Procedure: Boric Acid Impregnated TLC
Standard TLC plates will cause your 1,2-DAG spot to streak or disappear into the 1,3-DAG spot. You must use Boric Acid plates. Boric acid forms a complex with the vicinal diols (1,2-OH groups), effectively "freezing" the molecule in place during chromatography.
Protocol:
-
Preparation: Dissolve 2.3 g Boric Acid in 100 mL Ethanol .
-
Impregnation: Spray commercial Silica Gel G plates until saturated, or dip them for 30 seconds.
-
Activation: Air dry for 15 mins, then activate in an oven at 100°C for 30 mins . Cool in a desiccator.
-
Running: Use a solvent system of Chloroform/Acetone (96:4 v/v).
-
Result: 1,2-DAGs will migrate slower (lower
) than 1,3-DAGs due to the borate complex drag.
Alternative Purification: Aminopropyl SPE
If you need to isolate the product (not just analyze it), avoid silica columns. Use Aminopropyl-bonded silica (NH2) Solid Phase Extraction (SPE) cartridges.[1][2] The slightly basic nature and different surface chemistry reduce catalytic migration compared to bare silica.
Module 3: Storage & Stability
Once synthesized and purified, the clock restarts.
-
Temperature: Store at -80°C . At -20°C, slow migration (approx. 1-2% per month) can still occur.
-
Solvent: Store dry if possible. If solution is required, use Benzene (if safety permits) or Cyclohexane . Avoid Chloroform for long-term storage as it can form HCl over time, catalyzing migration.
Troubleshooting & FAQ
Q: I see a single spot on my TLC, but NMR shows a mix of isomers. Why? A: Your TLC plate likely caused the migration during the run. If you didn't use Boric Acid impregnated plates, the silica catalyzed the isomerization of your pure 1,2-DAG into 1,3-DAG as it moved up the plate. Always validate purity with H-NMR (look for the distinct shift of the glycerol backbone protons) or Boric Acid TLC.
Q: Can I use HPLC to separate isomers? A: Yes, but avoid silica-based normal phase columns if possible. Reverse-phase (C18) HPLC using Acetonitrile/Isopropanol gradients is safer as the stationary phase is chemically inert regarding migration. Keep column temperature < 30°C .
Q: My enzymatic reaction yield is high, but it's 50% 1,3-DAG. What went wrong? A: You likely ran the reaction too long. 1,2-DAG is often a kinetic intermediate. If the reaction reaches equilibrium, it will favor 1,3-DAG. Perform a time-course study and quench the reaction earlier, even if it means sacrificing some yield for regioselectivity.
References
-
Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. Journal of Agricultural and Food Chemistry. (2020). Demonstrates the inhibitory effect of t-butanol on migration.[3][4][5]
-
TLC of Acylglycerols: Boric Acid Method. Cyberlipid Center. Detailed methodology for boric acid impregnation to separate isomers.
-
Acyl migration kinetics of vegetable oil 1,2-diacylglycerols. Journal of the American Oil Chemists' Society. (2008). Kinetic data on temperature dependence.
-
Solid-Phase Extraction of Diacylglycerols. BenchChem Application Notes. Protocols for using aminopropyl columns to avoid silica catalysis.
Sources
overcoming low yield in enzymatic synthesis of diacylglycerols
Welcome to the Enzymatic DAG Synthesis Optimization Hub .
I am Dr. Aris, your Senior Application Scientist. I have designed this technical center to move beyond generic advice and target the specific thermodynamic and kinetic bottlenecks that suppress yield in diacylglycerol (DAG) synthesis.
In enzymatic glycerolysis (Oil + Glycerol) or direct esterification (Fatty Acid + Glycerol), "low yield" is rarely a single failure point. It is usually a conflict between equilibrium limits (thermodynamics) and acyl migration (kinetics).
Module 1: The Equilibrium Trap (Thermodynamics)
The Issue: Your reaction plateaus at 40–50% conversion, regardless of enzyme load or time. The Cause: The reaction is reversible.[1] Water accumulation (from esterification) or insufficient glycerol solubility drives the reverse reaction (hydrolysis).
Troubleshooting Guide: Water Activity ( ) Control
| Symptom | Diagnosis | Corrective Action |
| Yield stalls <50% | Water Accumulation: Water produced during esterification is hydrolyzing your product back to MAGs/FFAs. | Implement Vacuum Stripping: Apply continuous vacuum (3–5 mmHg) to remove water. Note: Do not dry completely; enzymes need a mono-layer of water to function.[2] |
| Enzyme Inactive | System too Dry: You stripped water too aggressively ( | Hydrate the Enzyme: Pre-equilibrate enzyme in a saturated salt solution chamber (e.g., LiCl gives |
| Phase Separation | Glycerol Immiscibility: Glycerol is hydrophilic; Oil is hydrophobic. The enzyme sits at the interface, limiting turnover. | Solvent Engineering: Use tert-Butanol (t-BuOH) . It dissolves both glycerol and oil, creating a single phase and shifting equilibrium toward synthesis. |
Module 2: The Isomerization Headache (Acyl Migration)
The Issue: You achieve high conversion, but the product is a mix of 1,3-DAG (target) and 1,2-DAG (byproduct), or purity drops during purification. The Cause: Acyl migration.[3][4][5] The fatty acid shifts from the sn-1/3 position to the sn-2 position to reach a lower energy state. This is accelerated by heat and polar supports.
Mechanism of Failure & Control
Caption: The instability of 1,3-DAG leads to spontaneous isomerization to 1,2-DAG, driven by thermal energy and catalytic supports.
Tactical Solutions
-
Temperature Programming: Do not run isothermal reactions at high temps (60°C+). Start at 50°C to initiate, then drop to 35–40°C as DAG concentration rises. Migration requires higher activation energy than synthesis.
-
Carrier Selection: Avoid silica-based carriers if possible; their surface hydroxyl groups can catalyze chemical migration. Hydrophobic supports (e.g., acrylic resins like those in Novozym 435 or Lipozyme TL IM) are safer.
-
Crystallization-Driven Synthesis: If your DAG has a high melting point (e.g., 1,3-dipalmitin), run the reaction at a temperature below the DAG's melting point but above the substrate's melting point. The product precipitates out, preventing back-reaction or migration.
Module 3: Optimized Operational Protocol
Scenario: Synthesis of 1,3-DAG from Fatty Acids and Glycerol (Solvent-Free). Objective: >80% Yield, >90% 1,3-Purity.
Step-by-Step Workflow
-
Substrate Preparation:
-
Mix Fatty Acids (FA) and Glycerol in a 1:2 molar ratio (excess glycerol drives equilibrium).
-
Why? Stoichiometric (2:1) ratios starve the enzyme of the glycerol acceptor.
-
-
Enzyme Loading:
-
The "Two-Stage Vacuum" Process:
-
Stage 1 (0–2 hours): Run at ambient pressure or low vacuum (100 mmHg). Allow the enzyme to access initial water for activation.
-
Stage 2 (2–24 hours): Increase vacuum to 3–5 mmHg .
-
Critical: If using a stirred tank, ensure agitation does not pulverize the immobilized enzyme beads (use an overhead stirrer, not a magnetic bar).
-
-
Purification (The Yield Saver):
Module 4: FAQ & Rapid Troubleshooting
Q: My enzyme agglomerates into a sticky ball in solvent-free systems. How do I fix this? A: This is caused by glycerol pooling. Glycerol is hydrophilic and coats the enzyme.
-
Fix: Add the glycerol in step-wise aliquots (e.g., 25% every hour) rather than all at once. Or, use a hydrophobic co-solvent like n-hexane or tert-butanol to solubilize the glycerol.
Q: I am using tert-Butanol, but my yield is still low. A: Check your solvent hydration. t-BuOH is hygroscopic. If it's too dry, the enzyme strips its essential water layer. Add 1–2% water to the solvent before starting.
Q: Can I use a Packed Bed Reactor (PBR) instead of a Batch Stirred Tank? A: Yes, and you should. PBRs minimize mechanical shear on the enzyme.
-
Setup: Recirculate the substrate mixture through the column. Place a molecular sieve bed in the recirculation loop to strip water outside the reactor, preventing local dehydration of the enzyme.
References
-
Suppression of Acyl Migration: Xu, X., et al. "Suppression of acyl migration in enzymatic production of structured lipids through temperature programming."[4][5] Food Chemistry, 92(1), 101–107, 2005. Link
-
Water Activity Control: Adlercreutz, P. "Water activity control for lipase-catalyzed reactions in nonaqueous media." Biotechnology and Bioengineering, 55(5), 798–806. Link
-
Vacuum-Mediated Synthesis: Wang, W., et al. "Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion."[11][12] Frontiers in Nutrition, 9, 2022. Link
-
Solvent Engineering: Rosu, R., et al. "Enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in solvent-free system."[7][8] Journal of the American Oil Chemists' Society, 76, 839–843, 1999.[8][13] Link
-
Crystallization Methods: Duan, Z., et al. "Crystal habit during crystallization of RBDPO with the addition of Diacylglycerol." CABI Digital Library. Link
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. research.monash.edu [research.monash.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 12. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Improving the Cellular Uptake and Efficacy of Exogenous Diacylglycerols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the effective use of exogenous diacylglycerols (DAGs) in cellular research. We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of successful experimentation with exogenous DAGs.
Q1: What is diacylglycerol (DAG) and why is it a critical second messenger?
A1: Diacylglycerol is a lipid molecule composed of a glycerol backbone esterified to two fatty acid chains.[1] In cell biology, the sn-1,2-DAG isomer is a crucial second messenger that is transiently produced at the plasma membrane.[2] Its generation, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), activates a host of downstream signaling proteins.[2][3] The most well-known of these are the Protein Kinase C (PKC) isozymes, but DAG also activates Protein Kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), and Munc13 proteins, among others.[4][5] This signaling cascade regulates a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[3][6]
Q2: Why is delivering exogenous DAGs to cells so challenging?
A2: The primary challenge stems from the inherent biophysical properties of DAGs. As neutral lipids, they are highly hydrophobic and virtually insoluble in aqueous cell culture media.[7] When added directly, they tend to form micelles or aggregates, severely limiting their bioavailability and ability to intercalate into the plasma membrane to activate their targets. This often leads to inconsistent results or a complete lack of a biological response.
Q3: What are the main strategies to improve the cellular uptake of DAGs?
A3: There are three primary strategies, each with its own set of considerations:
-
Use of Water-Soluble Analogs: Synthetically modified DAGs with short-chain fatty acids (e.g., one long unsaturated chain and one short acetyl chain, like 1-oleoyl-2-acetyl-sn-glycerol or OAG) are more soluble and can be directly added to the culture medium.[8][9]
-
Cell-Permeable Mimics (Phorbol Esters): Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are potent, cell-permeable DAG analogs that are structurally similar and effectively activate PKC.[10][11] They are invaluable as positive controls but are metabolically stable, which can lead to prolonged, non-physiological activation and eventual down-regulation of PKC.[5][12]
-
Delivery Vehicles: While less common for DAGs themselves, lipid-based delivery systems like liposomes can be used to shuttle hydrophobic molecules into cells.[13]
Q4: How is the DAG signal terminated, and why is this important for my experiments?
A4: The DAG signal is rapidly terminated primarily through its phosphorylation by diacylglycerol kinases (DGKs), which convert DAG to phosphatidic acid (PA).[14][15] This rapid metabolism means that the signal from exogenously applied DAG can be very transient. If you are looking for a sustained downstream effect, the rapid clearance of DAG by DGKs might prevent you from seeing it. This enzymatic conversion is a critical control point and a frequent cause of perceived experimental failure.[16][17]
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Q5: I've added a DAG analog to my cells, but I'm not observing any downstream effects (e.g., no PKC activation). What went wrong?
A5: This is a common issue with several potential causes. A logical troubleshooting workflow can help isolate the problem.
Caption: Troubleshooting workflow for lack of cellular response to exogenous DAG.
Detailed Explanation:
-
Verify the Isomer: Ensure you are using the sn-1,2-diacylglycerol isomer. The sn-1,3 isomer is not a physiological activator of PKC and is often used as a negative control.[2][18]
-
Check the Delivery Method: As discussed, DAGs are hydrophobic. If you added it directly to the medium, it likely precipitated. A common method is to dissolve it in a solvent like DMSO first, then dilute it into the medium. However, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts or toxicity.
-
Consider Rapid Metabolism: This is the most frequently overlooked cause. Diacylglycerol kinases (DGKs) are highly efficient at converting DAG to phosphatidic acid (PA), terminating the signal within minutes.[14][17] If your endpoint is hours later, you will miss the activation window.
-
Run a Positive Control: Treat a parallel set of cells with a phorbol ester like PMA. If the PMA-treated cells respond but the DAG-treated cells do not, it confirms your downstream signaling pathway is functional and the problem lies with the delivery or stability of your specific DAG analog.[10]
Q6: I'm observing significant cell death or morphological changes after treatment. How can I reduce this toxicity?
A6: Cytotoxicity is generally caused by two factors: the delivery vehicle or the lipid itself.
-
Solvent Toxicity: High concentrations of DMSO can permeabilize membranes and induce cell death. Always run a vehicle-only control (e.g., cells treated with the same final concentration of DMSO without the DAG). Aim for a final DMSO concentration below 0.1%.
-
Lipid Overload: High concentrations of lipids can disrupt membrane integrity and induce lipotoxicity.[22] Determine the optimal concentration for your DAG analog by performing a dose-response curve, starting from a low micromolar range and working upwards. The goal is to find the lowest concentration that gives a robust biological response.
Q7: I'm using a fluorescently labeled DAG, but the signal is diffuse in the cytoplasm instead of localizing to the plasma membrane. Why?
A7: This can be due to the properties of the probe or the health of the cells.
-
Probe Characteristics: The nature of the fluorescent tag and the length of the acyl chains can influence localization.[23] Some shorter-chain fluorescent DAGs may have higher cytoplasmic solubility. Ensure the probe you are using is validated for membrane imaging.
-
Cellular Stress: If cells are stressed or undergoing apoptosis, membrane integrity can be compromised, leading to aberrant localization of lipid probes. Check cell morphology and viability.
-
Endocytosis and Trafficking: Exogenous DAGs can be internalized and trafficked to various organelles.[24] Imaging at earlier time points after addition may capture more of the initial plasma membrane localization before significant internalization occurs.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize concentrations and incubation times for your specific cell type and experimental system.
Protocol 1: Acute Cellular Activation with a Water-Soluble DAG Analog (OAG)
This protocol describes the use of 1-oleoyl-2-acetyl-sn-glycerol (OAG) to induce acute activation of DAG-responsive pathways.
Materials:
-
1-oleoyl-2-acetyl-sn-glycerol (OAG)
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Target cells plated at desired density
Procedure:
-
Prepare OAG Stock Solution: Dissolve OAG in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store in small aliquots at -20°C or -80°C, protected from light.
-
Cell Preparation: Plate cells and grow to the desired confluency. For acute stimulation, it is often best to serum-starve the cells for 2-4 hours prior to the experiment to reduce basal signaling activity.
-
Prepare Working Solution: Immediately before use, dilute the OAG stock solution in pre-warmed serum-free medium to 2x the final desired concentration. For example, to achieve a final concentration of 50 µM, prepare a 100 µM working solution.
-
Stimulation: Remove the old medium from the cells and add an equal volume of the 2x OAG working solution. (e.g., for cells in 1 mL of medium, remove 0.5 mL and add 0.5 mL of 2x solution). Swirl gently to mix.
-
Incubation: Incubate for the desired time (typically 5-30 minutes for acute signaling events).
-
Downstream Analysis: Lyse the cells for Western blotting, perform immunofluorescence, or conduct the relevant functional assay.
Self-Validation & Controls:
-
Negative Control: Prepare a vehicle control by diluting DMSO to the same final concentration in the medium.
-
Dose-Response: Test a range of final OAG concentrations (e.g., 10 µM, 50 µM, 100 µM) to determine the optimal dose.
-
Time Course: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak response.
Protocol 2: Enhancing DAG Signaling with a DGK Inhibitor
This protocol demonstrates how to prolong the DAG signal by inhibiting its primary metabolic enzyme.
Materials:
-
DAG analog (e.g., OAG)
-
DGK inhibitor (e.g., R59022 or R59949)
-
Anhydrous DMSO
-
Cell culture medium
Procedure:
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of both the DAG analog and the DGK inhibitor in DMSO.
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Pre-incubation with Inhibitor: Prepare a working solution of the DGK inhibitor in serum-free medium. A typical final concentration for R59022 is 1-10 µM.[17][21] Remove the old medium and add the inhibitor-containing medium. Incubate for 15-30 minutes at 37°C. This allows the inhibitor to enter the cells and engage its target.
-
Stimulation: Add the DAG analog directly to the inhibitor-containing medium to achieve the final desired concentration.
-
Incubation & Analysis: Proceed with the desired incubation time and downstream analysis. You should observe a more potent or sustained response compared to treatment with the DAG analog alone.
Self-Validation & Controls:
-
Control 1 (DAG alone): Treat cells with only the DAG analog.
-
Control 2 (Inhibitor alone): Treat cells with only the DGK inhibitor to ensure it does not have off-target effects on your readout.
-
Control 3 (Vehicle): Treat cells with the DMSO vehicle.
Protocol 3: Visualization of DAG-Mediated PKC Translocation
This protocol uses a fluorescently tagged C1 domain (the DAG-binding domain of PKC) to visualize the production or delivery of DAG at cellular membranes.
Caption: Workflow for visualizing DAG accumulation via a PKC-C1-GFP reporter.
Procedure:
-
Transfection: Transfect your target cells with a plasmid encoding a fluorescently tagged PKC C1 domain (e.g., C1-EGFP). Allow 24-48 hours for expression. In the basal state, the fluorescence should be diffuse throughout the cytoplasm.
-
Imaging Setup: Transfer the cells to an imaging-compatible dish or slide. Place them on a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).
-
Baseline Imaging: Acquire a baseline image showing the diffuse cytoplasmic fluorescence of the C1-EGFP reporter.
-
Stimulation: Carefully add your exogenous DAG analog (prepared as in Protocol 1) to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring images every 15-30 seconds. Upon successful delivery and binding, you will observe a rapid translocation of the C1-EGFP reporter from the cytoplasm to the plasma membrane.
-
Quantification: Use imaging software to quantify the change in membrane fluorescence intensity over time. This provides a direct, quantitative readout of DAG bioavailability at the membrane.
Part 4: Reference Data & Materials
Table 1: Common DAG Analogs and Related Compounds
| Compound | Type | Common Use | Key Considerations |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Water-Soluble Analog | Acute activation of PKC and other DAG effectors.[8][9] | Cell-permeable; rapidly metabolized by DGKs. |
| Phorbol 12-myristate 13-acetate (PMA) | DAG Mimic | Potent positive control for PKC activation.[10][25] | Metabolically stable; can cause PKC down-regulation with chronic exposure.[12] |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | Water-Soluble Analog | Similar to OAG, used for acute cellular activation. | Shorter chain length affects membrane dynamics differently than OAG. |
| 1,3-Diacylglycerols (e.g., 1,3-Dipalmitin) | Inactive Isomer | Negative control for DAG signaling experiments.[18] | Does not adopt the correct conformation to activate the C1 domain of PKC. |
| R59022 / R59949 | DGK Inhibitor | Prolonging the intracellular DAG signal.[19][20] | Use in combination with DAG analogs to see sustained effects. |
References
- Carrasco, S., & Mérida, I. (2007). Diacylglycerol, when and where it is needed. Trends in Biochemical Sciences, 32(1), 27-33.
- Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Biological Chemistry, 396(6-7), 601-614.
-
Wikipedia. (2023, December 29). Diglyceride. Retrieved February 14, 2026, from [Link]
-
Lipotype. (n.d.). Diacylglycerol. Retrieved February 14, 2026, from [Link]
- Sato, Y., et al. (2019). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 20(19), 4786.
- Cooke, M., & Kazanietz, M. G. (2022). Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity. Science Signaling, 15(729), eabo0264.
- Ito, Y., et al. (2015). Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. Biological & Pharmaceutical Bulletin, 38(7), 987-992.
-
Rajput, P. (2016, June 21). Diacylglycerol signaling pathway. SlideShare. Retrieved February 14, 2026, from [Link]
- Amgalan, D., et al. (2021). Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism. ACS Chemical Biology, 16(10), 1957-1967.
- Agranoff, B. W., et al. (1999). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
- Heymans, F., et al. (1987). Alkyl analogs of diacylglycerol as activators of protein kinase C. FEBS Letters, 218(1), 35-40.
- Liu, Z., et al. (2014). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 11(5), 755-767.
- Large, C., et al. (2009). Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons. Journal of Neurochemistry, 108(1), 126-138.
- Riese, M. J., & Wang, L. C. (2016). Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer. Frontiers in Cell and Developmental Biology, 4, 108.
- Puñet-Ortiz, J., et al. (2016). Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src. Oncotarget, 7(45), 73590-73605.
- Du, C., et al. (2023). Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis. iScience, 26(10), 107936.
- Neri, L. M., et al. (1999). Enhanced Nuclear Diacylglycerol Kinase Activity in Response to a Mitogenic Stimulation of Quiescent Swiss 3T3 Cells with Insulin-like Growth Factor I. Cancer Research, 59(8), 1835-1840.
- Amgalan, D., et al. (2023). Probing Glycerolipid Metabolism using a Caged Clickable Glycerol-3-Phosphate Probe. ChemBioChem, 24(17), e202300262.
- Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer.
- Gierlinger, F., et al. (2020). Quantifying single-cell diacylglycerol signaling kinetics after uncaging. Biophysical Journal, 119(5), 900-913.
- Allgaier, C., et al. (1994). Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones. British Journal of Pharmacology, 113(4), 1291-1298.
- Wilkerson, J. L., et al. (2018). Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy in Vivo. Molecular Pharmaceutics, 15(3), 721-728.
- Mosior, M., & Newton, A. C. (1996). Mechanism of Interaction of Protein Kinase C with Phorbol Esters. Journal of Biological Chemistry, 271(42), 25973-25976.
- Evans, F. J. (1987). activation of protein kinase C by daphnane, ingenane and tigliane diterpenoid esters. Botanical Journal of the Linnean Society, 94(1-2), 233-246.
- Maccarone, R., et al. (2021). Modulators of Diacylglycerol Kinase Activity: A Review of Advances and Challenges. Medicinal Research Reviews, 41(6), 3357-3392.
- Überall, F., et al. (1999). Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes. Molecular and Cellular Biology, 19(6), 4174-4184.
- Trefely, S., et al. (2016). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. American Journal of Physiology-Endocrinology and Metabolism, 311(4), E715-E726.
- Birkeland, J. G., et al. (2020). Diacylglycerol kinase and phospholipase D inhibitors alter the cellular lipidome and endosomal sorting towards the Golgi apparatus. Cellular and Molecular Life Sciences, 77(21), 4419-4436.
- Igal, R. A., et al. (2001). Diacylglycerol generated in CHO cell plasma membrane by phospholipase C is used for triacylglycerol synthesis. Journal of Lipid Research, 42(1), 88-95.
- Klemm, R. W., et al. (2020). Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission.
- Bergman, B. C., et al. (2018). Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle. JCI Insight, 3(3), e96805.
- Dad, H. A., et al. (2023). Plant-derived extracellular vesicles and nanoparticles: emerging frontiers in intercellular communication and biotechnological applications. Frontiers in Bioengineering and Biotechnology, 11, 1294819.
- Badin, V. S., & Al-Hasani, H. (2014). Quantitative Analysis of Cellular Diacylglycerol Content. Bio-protocol, 4(15), e1190.
- Badin, V. S., & Al-Hasani, H. (2014). Quantitative Analysis of Cellular Diacylglycerol Content. Methods in Molecular Biology, 1198, 179-185.
- Kumar, R., et al. (2023).
- Garbarino, J., et al. (2009). Good Fat, Essential Cellular Requirements for Triacylglycerol Synthesis to Maintain Membrane Homeostasis in Yeast. Journal of Biological Chemistry, 284(48), 33235-33246.
Sources
- 1. lipotype.com [lipotype.com]
- 2. Diglyceride - Wikipedia [en.wikipedia.org]
- 3. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 5. Diacyl-glicerol in cancer and neuronal cells: specific effects rely on downstream targetsMedicomunicare Magazine [medicomunicare.it]
- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phorbol 12-myristate 13-acetate Molecular Biology Reagent Protocol [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 16. DGK Inhibitors Library [chemdiv.com]
- 17. Diacylglycerol generated in CHO cell plasma membrane by phospholipase C is used for triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Diacylglycerol kinase and phospholipase D inhibitors alter the cellular lipidome and endosomal sorting towards the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Good Fat, Essential Cellular Requirements for Triacylglycerol Synthesis to Maintain Membrane Homeostasis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 1-Palmitoleoyl-2-stearoyl-sn-glycerol as a potential biomarker
An In-Depth Technical Guide to the Validation of 1-Palmitoleoyl-2-stearoyl-sn-glycerol as a Potential Biomarker
Introduction: The Quest for Specificity in Lipid Biomarkers
In the landscape of modern medicine, the demand for precise and reliable biomarkers is paramount for diagnosing disease, monitoring progression, and assessing therapeutic efficacy. Lipid biomarkers, in particular, offer a window into the metabolic state of an organism, reflecting physiological and pathophysiological processes from energy storage to cellular signaling.[1] While traditional lipid markers like cholesterol and triglycerides are mainstays in clinical practice, the field of lipidomics has unveiled a far more complex and information-rich world of individual lipid species.[2][3]
This guide focuses on a specific diacylglycerol (DAG) isomer: This compound (DAG 16:1/18:0) . Diacylglycerols are not merely intermediates in lipid metabolism; they are critical second messengers that modulate a wide range of cellular processes.[4][5] The specific arrangement of fatty acyl chains on the glycerol backbone dictates the molecule's biological activity, meaning that different DAG isomers can have distinct signaling roles.[6] This isomeric specificity presents both a challenge and an opportunity: a challenge for analytical quantification and an opportunity for developing highly specific biomarkers.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the analytical and clinical validation of this compound. We will explore its biological rationale as a biomarker, detail the rigorous methodologies required for its accurate quantification, benchmark it against other lipid biomarkers, and provide the necessary protocols to empower its investigation in your own research.
Part 1: The Biological Rationale - Why This Specific Diacylglycerol?
Diacylglycerols are transiently produced in cellular membranes and act as pivotal signaling hubs.[4] Their canonical function is the activation of protein kinase C (PKC) isoforms, which in turn regulate processes like cell proliferation, apoptosis, and inflammation.[7][8] However, the signaling network extends beyond PKC to include Ras guanyl nucleotide-releasing proteins (RasGRPs), Munc13s, and diacylglycerol kinases (DGKs), which convert DAG to phosphatidic acid (PA), another important signaling lipid.[4][9]
The specific fatty acid composition of a DAG molecule influences its biological activity. The combination of a monounsaturated fatty acid (palmitoleic acid, 16:1) at the sn-1 position and a saturated fatty acid (stearic acid, 18:0) at the sn-2 position may confer unique properties to DAG(16:1/18:0). Accumulation of specific DAGs containing saturated fatty acids has been linked to the pathogenesis of insulin resistance.[10][11] For instance, increased levels of certain DAGs can activate PKC isoforms that impair insulin signaling pathways in skeletal muscle and liver.[11] Studies have suggested a close link between stearoyl-CoA desaturase 1 (SCD1), the enzyme that produces monounsaturated fatty acids like palmitoleic acid, and insulin resistance, further highlighting the potential importance of specific fatty acid combinations in DAGs.[12][13]
Therefore, the hypothesis is that elevated levels of this compound in specific tissues or in circulation could serve as a sensitive and specific biomarker for metabolic dysregulation, such as the onset of insulin resistance, type 2 diabetes, or related cardiometabolic diseases.[14][15]
Caption: Diacylglycerol (DAG) signaling pathway.
Part 2: The Validation Gauntlet - A Fit-for-Purpose Approach
Validating a biomarker for clinical use is a multi-stage process that requires rigorous analytical and clinical evidence. The U.S. Food and Drug Administration (FDA) advocates a "fit-for-purpose" approach, where the level of validation rigor scales with the intended use of the biomarker.[16] For a biomarker intended to support regulatory decisions, such as safety, efficacy, or product labeling, a full validation consistent with the principles of the ICH M10 guidance is expected.[17][18]
Our validation strategy is divided into two core phases: Analytical Validation and Clinical Qualification.
Caption: Fit-for-Purpose Biomarker Validation Workflow.
Analytical Validation: Ensuring Measurement Integrity
The accurate measurement of this compound is non-trivial due to the presence of its positional isomer, 1-stearoyl-2-palmitoleoyl-sn-glycerol, and other isobaric lipid species. Therefore, a highly selective analytical method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[19]
Key Validation Parameters (based on FDA Principles[18]):
| Parameter | Objective & Rationale | Acceptance Criteria (Example) |
| Accuracy | Closeness of measured value to the true value. Ensures no systematic bias in quantification. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Agreement between replicate measurements. Ensures the method is repeatable and reproducible. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. Critical for distinguishing DAG(16:1/18:0) from its isomers. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Sensitivity | The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. | LLOQ should be detectable with a signal-to-noise ratio >10 and meet accuracy/precision criteria. |
| Stability | Evaluation of analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). Ensures sample integrity. | Mean concentration should be within ±15% of the baseline concentration. |
| Matrix Effect | The effect of co-eluting, endogenous matrix components on the ionization of the analyte. Ensures that different patient samples behave similarly. | CV of the slope of calibration curves in different matrix lots should be <15%. |
Protocol: Quantification of DAG(16:1/18:0) in Human Plasma by LC-MS/MS
This protocol is a representative example and must be fully validated at the performing laboratory.
-
Internal Standard Preparation: Prepare a stock solution of a stable isotope-labeled internal standard (e.g., 1-palmitoleoyl-d5-2-stearoyl-sn-glycerol) in methanol at 1 mg/mL. Create a working solution by diluting the stock to 100 ng/mL in methanol.
-
Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 2 mL glass tube, add 10 µL of the internal standard working solution.
-
Add 1.5 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (10:3, v/v).
-
Vortex vigorously for 1 minute.
-
Add 300 µL of water, vortex for 20 seconds, and centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (~1 mL) to a new glass tube.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Isopropanol).
-
-
Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column with specific selectivity for lipids (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions. This gradient is crucial for separating DAG isomers.[20]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (DAG 16:1/18:0) and the internal standard. The fragmentation pattern helps confirm identity.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Generate a calibration curve using standards of known concentrations and determine the concentration in unknown samples.
-
Part 3: Benchmarking Against Alternatives
A novel biomarker's utility is best understood in the context of existing or alternative markers. This compound must demonstrate advantages over other biomarkers for metabolic disease.
| Biomarker | Class | Potential Advantages of DAG(16:1/18:0) | Potential Disadvantages of DAG(16:1/18:0) |
| Triglycerides (Total) | Traditional Lipid | More specific to cellular signaling pathways implicated in insulin resistance, rather than just bulk energy storage.[11] | More complex and costly analytical method required. |
| LDL/HDL Cholesterol | Traditional Lipid | May provide an earlier and more mechanistic insight into metabolic dysregulation before dyslipidemia is fully established.[14] | Clinical utility and risk thresholds are less established. |
| Ceramides | Complex Lipid | DAGs and ceramides may reflect different aspects of lipotoxicity; DAGs are more directly linked to PKC activation.[2] | Both require advanced mass spectrometry; the superior biomarker may be context-dependent. |
| Other DAG Isomers | Diacylglycerol | The specific 16:1/18:0 structure may have a stronger association with the target pathology (e.g., insulin resistance) than other isomers. | Requires sophisticated chromatography to resolve from other DAGs.[6] |
| TyG Index (Triglyceride-Glucose) | Composite Index | A direct molecular measurement that may reflect cellular state more accurately than a calculated index.[21] | The TyG index is simpler and cheaper to determine from standard lab tests. |
Conclusion and Future Outlook
The validation of this compound as a biomarker represents a step towards precision medicine in the field of metabolic disease. Its strength lies in its mechanistic link to cellular signaling pathways that are known to be dysregulated in conditions like insulin resistance.[7][10] While the analytical challenges are significant, modern LC-MS/MS techniques, when properly validated, can provide the required specificity and sensitivity to accurately quantify this specific lipid isomer.[19]
The path from a promising molecular entity to a clinically qualified biomarker is arduous, requiring a commitment to rigorous analytical validation, followed by well-designed clinical studies to establish its diagnostic or prognostic utility.[22] This guide provides the foundational framework for undertaking this journey. Future research should focus on large-scale prospective studies to confirm the association of DAG(16:1/18:0) with clinical outcomes and to establish clear diagnostic cutoff points. By adhering to these principles of scientific integrity, this compound may one day transition from a research molecule to a powerful tool in the clinical management of metabolic disease.
References
- Brose, N., & Rosenmund, C. (2004). Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. Current Opinion in Neurobiology, 14:328–340.
- Creative Proteomics. (n.d.). Diacylglycerol: Structure, Functions, and Analytical Methods.
- Longdom Publishing. (2024). Lipid Biomarkers: Disease Mechanisms and Diagnostic Potential. Journal of Molecular and Genetic Medicine.
- BioAgilytix. (2025).
- PubMed. (n.d.).
- Frontiers Media. (2026). Lipid Biomarkers and Cardiometabolic Risk in Endocrine Disorders. Frontiers in Endocrinology.
- Slideshare. (n.d.).
- PMC. (2025). Lipid Biomarkers and Cardiometabolic Diseases: Critical Knowledge Gaps and Future Research Directions. Journal of Clinical Medicine.
- German Institute of Human Nutrition Potsdam-Rehbruecke. (2022). Lipidomics Provides New Biomarkers for Cardiovascular Disease and Type 2 Diabetes. DIfE.
- R&D World. (2025).
- Frontiers Media. (2013). Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. Frontiers in Immunology.
- MDPI. (2024). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases.
- NIH. (n.d.). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach.
- U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS.
- News-Medical.Net. (2024). Lipid biomarkers in children with obesity linked to future cardiometabolic risks. News-Medical.Net.
- Cyberlipid. (n.d.). Diacylglycerols-Analysis. Cyberlipid.
- U.S. Food and Drug Administration. (2026).
- Benchchem. (2025). High-Performance Liquid Chromatography for the Separation of Diacylglycerol Isomers. Benchchem.
- ResearchGate. (2025). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society.
- U.S. Food and Drug Administration. (n.d.).
- PMC. (n.d.). Lipid Subclasses Differentiate Insulin Resistance by Triglyceride–Glucose Index. Journal of Clinical Medicine.
- PubMed. (2010). Palmitate induces insulin resistance without significant intracellular triglyceride accumulation in HepG2 cells. Journal of Cellular Biochemistry.
- MDPI. (2025). A Systematic Review of Palmitate-Mediated Insulin Resistance in C2C12 Myotubes.
- ResearchGate. (2010). Stearoyl-CoA Desaturase-1 Is Associated with Insulin Resistance in Morbidly Obese Subjects. Molecular Medicine.
- CORE. (2010). Stearoyl-CoA desaturase and insulin signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
Sources
- 1. longdom.org [longdom.org]
- 2. Lipid Biomarkers and Cardiometabolic Diseases: Critical Knowledge Gaps and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics Provides New Biomarkers for Cardiovascular Disease and Type 2 Diabetes | DZD - Deutsches Zentrum für Diabetesforschung [dzd-ev.de]
- 4. um.es [um.es]
- 5. Diacylglycerol pathway | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function [frontiersin.org]
- 10. Palmitate induces insulin resistance without significant intracellular triglyceride accumulation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. Frontiers | Lipid Biomarkers and Cardiometabolic Risk in Endocrine Disorders [frontiersin.org]
- 15. news-medical.net [news-medical.net]
- 16. rdworldonline.com [rdworldonline.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. hhs.gov [hhs.gov]
- 19. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. Lipid Subclasses Differentiate Insulin Resistance by Triglyceride–Glucose Index - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
Precision Lipid Signaling: A Comparative Guide to 1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG)
Executive Summary: The "Lipid Code" in Signal Transduction
1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG) represents a distinct class of endogenous "second messengers" that challenges the traditional view of Diacylglycerol (DAG) as a generic activator. While historically researchers relied on synthetic analogs like PMA (Phorbol 12-myristate 13-acetate) or symmetric DAGs like DOG (1,2-Dioleoyl-sn-glycerol), emerging lipidomic research confirms that the specific acyl-chain composition—the "Lipid Code"—dictates the biological outcome.
This guide serves researchers investigating metabolic signaling, specifically the intersection of lipokines (Palmitoleate, 16:1n7) and PKC activation. Unlike the canonical inflammatory mediator SAG (1-Stearoyl-2-arachidonoyl-sn-glycerol), the 16:1/18:0 species offers a unique hydrophobicity profile and membrane residence time, making it a critical tool for dissecting insulin sensitivity and adipocyte signaling pathways.
Mechanistic Insight: Why Acyl Chain Composition Matters
The biological activity of 16:1/18:0 DAG is defined by the interplay between its sn-1 Palmitoleoyl (16:1) kink and the sn-2 Stearoyl (18:0) rigid chain.
-
Lateral Phase Separation: Unlike short-chain synthetic DAGs (e.g., DiC8), 16:1/18:0 DAG partitions into specific membrane microdomains (rafts), regulating its accessibility to PKC isoforms.
-
PKC C1 Domain Affinity: The C1 domain of Protein Kinase C acts as a hydrophobic switch. The 16:1 moiety provides the necessary membrane curvature stress to facilitate PKC insertion, while the 18:0 chain anchors the complex.
-
Metabolic Specificity: As a carrier of Palmitoleate (a lipokine), this DAG species is hypothesized to differentially activate "Novel" PKC isoforms (nPKCs like PKC
and PKC ) compared to "Conventional" isoforms (cPKCs), thereby influencing glucose uptake rather than just inflammation.
Visualization: The Differential Signaling Pathway
Caption: Differential signaling outcomes based on DAG species. 16:1/18:0 DAG promotes metabolic modulation, distinct from the inflammatory pathways driven by arachidonic acid-rich SAG or the degradation caused by PMA.
Comparative Analysis: 16:1/18:0 DAG vs. Alternatives
When designing experiments, choosing the right activator is critical. Use the table below to select the appropriate reagent for your physiological context.
| Feature | This compound (16:1/18:0) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PMA (TPA) | 1,2-Dioleoyl-sn-glycerol (DOG) |
| Role | Metabolic Signaling / Lipokine | Canonical Inflammatory Signaling | Positive Control / Tumor Promoter | Generic Membrane Biophysics |
| Physiological Relevance | High (Adipose/Liver context) | High (Neural/Immune context) | None (Plant-derived toxin) | Moderate (General phospholipid backbone) |
| PKC Activation Kinetics | Transient / Pulsatile | Sustained | Permanent (leads to depletion) | Transient |
| Membrane Behavior | Phase-separates into specific domains | Highly fluid | Intercalates anywhere | Fluid |
| Cell Permeability | Low (Requires delivery system) | Low (Requires delivery system) | High (Cell permeable) | Moderate (Cell permeable) |
| Cytotoxicity | Negligible | Low | High (Long-term) | Low |
| Primary Use Case | Insulin resistance studies, Lipokine biology | GPCR signaling, Inflammation | Maximal stimulation controls | General kinase assays |
Validated Experimental Protocols
To confirm the role of 16:1/18:0 DAG, you cannot simply add it to cell culture media due to its hydrophobicity. You must use a Mixed Micelle Assay for in vitro kinase activity or a Liposome Delivery System for cellular assays.
Protocol A: Mixed Micelle PKC Kinase Assay (In Vitro)
Objective: Quantify the specific affinity of a purified PKC isoform for 16:1/18:0 DAG compared to SAG.
Reagents:
-
Purified PKC Isoform (e.g., PKC
, PKC ). -
Lipids: Phosphatidylserine (PS) and This compound .
-
Substrate: PKC-specific peptide (e.g., Neurogranin 28-43).
-
-
P-ATP or Fluorescent ATP analog.
Workflow:
-
Lipid Film Preparation:
-
Micelle Formation:
-
Resuspend the lipid film in 20 mM HEPES (pH 7.4) by vigorous vortexing for 2 minutes.
-
Sonicate in a bath sonicator for 5 minutes until the solution is clear (formation of small unilamellar vesicles/micelles).
-
-
Kinase Reaction:
-
Reaction Mix: 20 mM HEPES, 10 mM MgCl
, 0.5 mM CaCl (for cPKCs) or 1 mM EGTA (for nPKCs), Lipid Micelles (100 M final lipid), Peptide Substrate. -
Initiate reaction by adding ATP (10
M final). -
Incubate at 30°C for 10 minutes .
-
-
Termination & Detection:
-
Spot 20
L onto P81 phosphocellulose paper. -
Wash 3x with 0.75% Phosphoric acid.[3]
-
Quantify via scintillation counting.
-
Protocol B: Cellular Translocation Assay (Live Imaging)
Objective: Visualize the recruitment of PKC to the plasma membrane by 16:1/18:0 DAG.
Workflow Diagram:
Caption: Workflow for live-cell imaging of PKC translocation. Complexing the hydrophobic DAG with BSA (Step 3) is critical for cellular uptake.
Detailed Steps for Step 3 (Delivery):
-
Dry down 16:1/18:0 DAG under nitrogen.
-
Resuspend in DMSO to 10 mM stock.
-
Dilute 1:1 with 2% Fatty Acid-Free BSA in PBS. Vortex immediately.
-
Incubate at 37°C for 15 minutes to allow BSA-lipid complex formation.
-
Add this complex to the cell media. Note: Direct addition of DMSO stock causes DAG precipitation and failed delivery.
Data Interpretation & Troubleshooting
Expected Results
-
Positive Control (PMA): Rapid, intense, and sustained translocation of GFP-PKC to the membrane (>60 minutes).
-
16:1/18:0 DAG: Rapid but transient translocation (peaking at 2-5 mins, returning to cytosol by 15-20 mins). This mimics physiological signaling pulses.
-
Negative Control (Vehicle): No translocation.
Troubleshooting Guide
-
Issue: No activation seen with 16:1/18:0 DAG.
-
Cause: Lipid oxidation. Palmitoleate (16:1) is unsaturated and prone to oxidation.
-
Fix: Store DAG stocks at -80°C under argon. Always prepare fresh lipid films.
-
-
Issue: High background kinase activity.
-
Cause: Calcium contamination or PS degradation.
-
Fix: Use analytical grade PS and include EGTA controls to define calcium-dependent vs. independent activity.
-
References
-
Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Journal of Biological Chemistry, 293(15), 5328-5336. Link
-
Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science, 258(5082), 607-614. Link
-
Cao, H., et al. (2008). Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism. Cell, 134(6), 933-944. (Establishes the biological relevance of 16:1 palmitoleate). Link
-
Giorgione, J., et al. (2006). Structural Basis for the Recognition of Diacylglycerol by Protein Kinase C. Biochemistry, 45(1), 329-336. Link
-
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36. Link
Sources
A Comparative Guide to the Biological Activity of 1-Palmitoleoyl-2-stearoyl-sn-glycerol and its Enantiomer
For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling, a precise understanding of stereochemistry is paramount. The spatial arrangement of functional groups within a molecule can dramatically alter its biological activity, transforming a potent signaling molecule into an inert bystander. This guide provides an in-depth, objective comparison of the biological activity of 1-Palmitoleoyl-2-stearoyl-sn-glycerol and its enantiomer, 3-Palmitoleoyl-2-stearoyl-sn-glycerol. By synthesizing established biochemical principles and experimental data, we will elucidate why the sn-1,2 configuration is the key determinant of this diacylglycerol's function as a second messenger.
The Decisive Role of Stereochemistry in Diacylglycerol Signaling
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC), a family of enzymes that regulate diverse cellular processes including proliferation, differentiation, and apoptosis.[1] The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding inositol trisphosphate (IP3) and a sn-1,2-diacylglycerol embedded in the cell membrane. It is this specific stereoisomer that orchestrates the recruitment and activation of conventional and novel PKC isoforms.[2]
The interaction between a diacylglycerol and the C1 domain of PKC is highly stereospecific.[3] Extensive research has demonstrated that only the sn-1,2-diacylglycerols are potent activators of PKC.[3][4] The alternative regioisomers, sn-1,3-diacylglycerol and sn-2,3-diacylglycerol, are significantly less effective.[1][4] This stereoselectivity is fundamental to the tight regulation of cellular signaling, ensuring that PKC is activated only in response to specific upstream signals that generate the correct DAG isomer.
The enantiomer of this compound is 3-Palmitoleoyl-2-stearoyl-sn-glycerol. Due to the prochiral nature of glycerol, this enantiomer is structurally equivalent to 1-stearoyl-2-palmitoleoyl-sn-glycerol with the fatty acids swapped at the sn-1 and sn-2 positions. However, for the purpose of this guide and to emphasize the enantiomeric relationship, we will refer to it as the enantiomer. Based on the established principles of PKC activation, it is strongly predicted that this enantiomer will exhibit significantly lower biological activity.
Comparative Biological Activity: A Data-Driven Perspective
While direct, head-to-head comparative studies on the specific enantiomers of this compound are not extensively documented in publicly available literature, a wealth of data on analogous diacylglycerol isomers provides a solid foundation for a comparative analysis. The key takeaway is the consistent and dramatic difference in potency between sn-1,2-diacylglycerols and other isomers in activating PKC.
| Feature | This compound (Predicted) | 3-Palmitoleoyl-2-stearoyl-sn-glycerol (Predicted Enantiomer) | Rationale & Supporting Evidence |
| PKC Activation | High Potency | Very Low to No Potency | The C1 domain of PKC exhibits strict stereospecificity for the sn-1,2-diacylglycerol configuration.[3][4] Studies consistently show that sn-1,3 and sn-2,3 isomers are poor activators.[1] |
| Binding Affinity to PKC C1 Domain | High | Very Low | The precise spatial arrangement of the ester and hydroxyl groups in the sn-1,2 isomer is crucial for optimal interaction with the C1 domain binding pocket. |
| Role as a Second Messenger | Physiologically Relevant | Physiologically Irrelevant | Cellular signaling pathways are finely tuned to produce and recognize the sn-1,2-DAG isomer upon receptor stimulation. |
| Metabolism by Diacylglycerol Kinase (DGK) | Preferred Substrate | Poor Substrate | Diacylglycerol kinases, which terminate DAG signaling by phosphorylation, also exhibit stereoselectivity for the sn-1,2 isomer.[5] |
Note: The predictions in the table are based on the well-established stereospecificity of PKC and other DAG-metabolizing enzymes.
Key Signaling Pathway: PKC Activation
The activation of conventional and novel PKC isoforms by sn-1,2-diacylglycerol is a cornerstone of cellular signal transduction. The process is initiated by the generation of sn-1,2-DAG at the plasma membrane, which then recruits PKC from the cytosol.
Caption: PKC Signaling Pathway Activated by sn-1,2-Diacylglycerol.
Experimental Workflows for Comparative Analysis
To empirically validate the predicted differences in biological activity between this compound and its enantiomer, a series of well-established in vitro and cell-based assays can be employed.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay directly measures the ability of the diacylglycerol enantiomers to activate purified PKC isoforms.
Caption: Workflow for an in vitro PKC activity assay.
Detailed Protocol: In Vitro PKC Kinase Assay [6][7]
-
Lipid Vesicle Preparation:
-
In a glass tube, combine phosphatidylserine (PS) and the diacylglycerol enantiomer (this compound or its enantiomer) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) by sonication to form small unilamellar vesicles.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation motif)
-
[γ-³²P]ATP
-
The prepared lipid vesicles containing the DAG enantiomer.
-
-
-
Kinase Reaction:
-
Initiate the reaction by adding a purified PKC isoform to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity in the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Plot the PKC activity (e.g., pmol of phosphate incorporated/min/mg of enzyme) against the concentration of the diacylglycerol enantiomer.
-
Determine the EC50 value for each enantiomer, which represents the concentration required to achieve 50% of the maximal PKC activation.
-
Cell-Based Diacylglycerol Assay
This assay measures the intracellular levels of the diacylglycerol enantiomers and their impact on downstream signaling events in a cellular context.
Detailed Protocol: Quantification of Intracellular Diacylglycerol [8][9]
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293, HeLa) in appropriate growth media.
-
Treat the cells with the diacylglycerol enantiomers at various concentrations and for different time points.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
-
Diacylglycerol Quantification:
-
The total diacylglycerol content in the lipid extracts can be measured using commercially available assay kits.[10] These kits typically involve a coupled enzymatic reaction that produces a fluorescent or colorimetric signal proportional to the amount of DAG.
-
Alternatively, for a more detailed analysis of specific DAG species, liquid chromatography-mass spectrometry (LC-MS) based lipidomics can be employed.[11][12]
-
-
Analysis of Downstream Signaling:
-
To assess the functional consequence of any potential increase in intracellular DAG, downstream signaling events can be monitored. For example, the phosphorylation of specific PKC substrates can be measured by Western blotting using phospho-specific antibodies.
-
Conclusion and Future Directions
Future research could focus on the synthesis and direct comparative biological evaluation of this compound and its enantiomer to provide definitive quantitative data on their differential activities. Such studies would further solidify our understanding of the structure-activity relationships of diacylglycerol signaling molecules and could lead to the development of novel, highly specific modulators of PKC activity for therapeutic applications.
References
- Sánchez-Piñera, P., Micol, V., Corbalán-García, S., & Gómez-Fernández, J. C. (1999). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. Biochemical Journal, 337(Pt 3), 387–395.
- Unraveling the Nuances of PKC Activation: A Comparative Guide to 1-Stearoyl-2- Arachidonoyl-sn-Glycerol and Other Diacylglycerol Species. (n.d.). Benchchem.
- Han, X., & Gross, R. W. (2005). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Journal of Lipid Research, 46(1), 158–167.
- Madani, S., Hichami, A., Legrand, A., Belleville, J., & Khan, N. A. (2001). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. International Journal of Biochemistry & Cell Biology, 33(9), 899–909.
- O'Brien, L., He, L., Hancock, M. K., Chuang, J. C., Li, J., Fatheree, P., ... & Kuo, M. S. (2014). Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. Journal of Lipid Research, 55(1), 163–172.
- Montana Molecular. (n.d.). DAG Assays.
- Promega Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
- BenchChem. (n.d.). Unraveling the Nuances of PKC Activation: A Comparative Guide to 1-Stearoyl-2- Arachidonoyl-sn-Glycerol and Other Diacylglycerol Species.
- Goñi, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(3), 123–131.
- Creative Proteomics. (n.d.). Diacylglycerol Analysis Service.
- Cell Biolabs, Inc. (n.d.). DAG (Diacylglycerol) Assay Kit.
- Rando, R. R., & Young, N. (1984). The stereospecific activation of protein kinase C.
- Cell Biolabs, Inc. (n.d.). DAG Assay Kit.
- Larijani, B., & Parker, P. J. (2000). A comparative study of the modes of activation of protein kinase C. The FEBS Journal, 267(20), 6213–6220.
- Grabner, G. F., & Lass, A. (2017). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 74(24), 4447–4467.
- Cabot, M. C., & Welsh, C. J. (1988). Uptake and metabolism of long-chain 1,2-diacylglycerols by rat adipocytes and H4IIE hepatoma cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 959(1), 45–52.
- BenchChem. (n.d.). Application Notes and Protocols for Protein Kinase C (PKC) Activation Assays Using Ingenol-5,20-acetonide.
- Li, D., & Wang, X. (2023). Progress in triacylglycerol isomer detection in milk lipids. Journal of Food Science, 88(1), 2–11.
- Poveda, J. A., Giudici, A. M., Renart, M. L., Viana, R., & Carrasco, M. P. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 103059.
- BenchChem. (n.d.).
- Pettitt, T. R., & Wakelam, M. J. (2003). Arachidonoyl substrate specificity of diacylglycerol kinases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1634(1-2), 49–55.
- TargetMol. (n.d.). 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol.
- Promega. (n.d.). PKCα Kinase Assay.
- Shokat, S. P. M., et al. (2025). Stereoselective Degradation of Diacylglycerol Kinases Potentiate T cell Activation and Tumor Cell Cytotoxicity. bioRxiv.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91870181, 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99647664, 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol.
- AOCS. (2019). Lipidomic Analysis of Glycerolipids.
- Meikle, P. J., & Summers, S. A. (2017). Lipidomics. Circulation: Cardiovascular Genetics, 10(1), e001673.
- Malaisse, W. J., Sener, A., Sentjurc, M., & Schara, M. (1985). Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol. FEBS Letters, 184(1), 109–112.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol Standard.
- BenchChem. (n.d.). Enzymatic Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol: A Technical Guide.
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282283, 1-Palmitoyl-2-oleoyl-sn-glycerol.
- Nishizuka, Y. (1987). Further studies on the specificity of diacylglycerol for protein kinase C activation.
- Takuwa, N., & Takuwa, Y. (1997). Diacylglycerol metabolism in SM-3 smooth muscle cells. The Journal of Biological Chemistry, 272(43), 27076–27082.
- Houssa, B., De Smedt, F., van der Bend, R. L., & van Blitterswijk, W. J. (1999). The alpha isoform of diacylglycerol kinase exhibits arachidonoyl specificity with alkylacylglycerol. The Biochemical Journal, 343(Pt 3), 613–618.
- Foglia, T. A., & Jones, K. C. (1997). Synthesis of the structured lipid 1,3-dioleoyl-2-palmitoylglycerol from palm oil. Journal of the American Oil Chemists' Society, 74(11), 1391–1395.
- Bergman, B. C., et al. (2018). Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle. JCI Insight, 3(3), e96805.
- Besterman, J. M., Duronio, V., & Cuatrecasas, P. (1986). New patterns of diacylglycerol metabolism in intact cells. The Journal of Biological Chemistry, 261(2), 1284–1287.
- BenchChem. (n.d.).
- Cayman Chemical. (n.d.). 1-Stearoyl-2-Palmitoyl-rac-glycerol.
- Xie, Z., & Askari, A. (2001). Role of Protein Kinase C in the Signal Pathways That Link Na+/K+-ATPase to ERK1/2. The Journal of Biological Chemistry, 276(45), 41941–41946.
- CymitQuimica. (n.d.). CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol.
- MedChemExpress. (n.d.). 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (1-Palmitin-2-linolein-3-stearin).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11366450, 1-Palmitoyl-2-oleoyl-3-stearoylglycerol.
- Cayman Chemical. (n.d.). 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol.
- Biomol. (n.d.). 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol | CAS 35984-52-2.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel live cell assay to measure diacylglycerol lipase α activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. DAG Assay Kit [cellbiolabs.com]
- 11. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Comparative Guide: Chemical vs. Enzymatic Synthesis of 1-Palmitoleoyl-2-stearoyl-sn-glycerol
This guide provides an in-depth technical comparison between chemical and enzymatic synthesis strategies for 1-Palmitoleoyl-2-stearoyl-sn-glycerol (16:1/18:0 DAG) . This specific lipid is a critical intermediate in the de novo Kennedy pathway and a potent second messenger activating Protein Kinase C (PKC).[1] Its synthesis is complicated by two factors: the requirement for mixed fatty acids (unsaturated palmitoleic at sn-1, saturated stearic at sn-2) and the inherent instability of 1,2-DAGs , which spontaneously isomerize to the thermodynamically stable 1,3-DAG form.
Executive Summary
For high-purity pharmaceutical applications requiring specific regioisomerism (sn-1 vs. sn-2), Chemical Synthesis using orthogonal protecting groups remains the gold standard, despite being labor-intensive. It guarantees the correct placement of the palmitoleoyl (16:1) and stearoyl (18:0) chains.
Enzymatic Synthesis , while greener and scalable, struggles with the strict regioselectivity required for mixed-acid 1,2-DAGs. Standard lipases favor the formation of 1,3-DAGs or symmetric products. However, a Chemo-Enzymatic approach (starting from 2-monoacylglycerol) offers a viable alternative for researchers requiring moderate purity with faster throughput.
Part 1: The Challenge of Regioselectivity and Migration
The synthesis of this compound is a race against thermodynamics.
-
The Goal: A glycerol backbone with Palmitoleic acid (16:1) at sn-1, Stearic acid (18:0) at sn-2, and a free hydroxyl at sn-3.
-
The Problem (Acyl Migration): The acyl group at sn-2 is chemically labile. In the presence of heat, acid, base, or polar solvents, it migrates to the sn-3 position to form 1,3-DAG , which is more stable but biologically distinct (inactive against PKC).
-
The Constraint: The synthesis strategy must avoid conditions that trigger this migration (e.g., high temperatures, strong bases) and must preserve the cis-double bond of the palmitoleoyl group (ruling out hydrogenolysis for deprotection).
Part 2: Route A — Chemical Synthesis (Orthogonal Protection)
Best for: High-purity standards (>98%), specific stereochemistry. Mechanism: Stepwise acylation using protecting groups that are removable under mild, non-migratory conditions.
The Strategy: Silyl/Trityl Orthogonality
Since the target contains an unsaturated fatty acid (16:1), we cannot use benzyl ethers (which require hydrogenolysis). Instead, we use a combination of Trityl (Tr) and tert-Butyldimethylsilyl (TBDMS) groups.
Step-by-Step Protocol
-
Starting Material: (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal).
-
Protection of sn-3: React Solketal with TBDMS-Cl and Imidazole to form 1,2-isopropylidene-3-TBDMS-sn-glycerol .
-
Deprotection of sn-1,2: Hydrolyze the acetonide using mild acid (e.g., acetic acid/water) or Dowex resin. Critical: Keep temp < 40°C.
-
Protection of sn-1: React the resulting diol with Trityl Chloride (Tr-Cl) in Pyridine. The bulky Trityl group selectively protects the primary sn-1 hydroxyl, leaving sn-2 free.
-
Intermediate:1-Trityl-3-TBDMS-sn-glycerol .
-
-
Acylation of sn-2 (Stearoyl): Esterify the free sn-2 hydroxyl with Stearic Acid using DCC/DMAP coupling.
-
Deprotection of sn-1: Remove the Trityl group using diethylaluminum chloride or mild acid (e.g., formic acid in ether). High Risk Step: Acyl migration is rapid here. Use low temperature (0°C).
-
Acylation of sn-1 (Palmitoleoyl): Esterify the now free sn-1 hydroxyl with Palmitoleic Acid using EDCI/DMAP.
-
Final Deprotection (sn-3): Remove the TBDMS group using TBAF (Tetra-n-butylammonium fluoride) or HF-Pyridine buffered at pH 6-7.
-
Result:This compound .
-
Visualization: Chemical Workflow
Caption: Stepwise chemical synthesis using orthogonal protection to ensure correct fatty acid placement.
Part 3: Route B — Chemo-Enzymatic Synthesis (Kinetic Control)
Best for: Larger scales, "Green" chemistry requirements, moderate purity (requires purification). Mechanism: Utilizing the 1,3-regiospecificity of lipases to acylate a 2-monoacylglycerol (2-MAG) template.
The Strategy: The 2-MAG Scaffold
Direct esterification of glycerol produces 1,3-DAGs.[2][3] To get a 1,2-DAG, we first generate a 2-Stearoyl-sn-glycerol (2-MAG) intermediate. We then use a lipase to selectively add Palmitoleic acid to the sn-1 position.
Step-by-Step Protocol
-
Synthesis of 2-Stearoyl-sn-glycerol (2-MAG):
-
Substrate: Tristearin (Tri-18:0).
-
Enzyme: Lipozyme RM IM (Rhizomucor miehei, 1,3-specific).
-
Reaction: Alcoholysis with Ethanol (1:3 molar ratio) in hexane at 30°C.
-
Mechanism:[4][5][6] The lipase strips fatty acids from sn-1 and sn-3, leaving the sn-2 stearate intact.
-
Purification: Crystallization to isolate pure 2-MAG.
-
-
Enzymatic Acylation of sn-1:
-
Substrate: Purified 2-Stearoyl-sn-glycerol .
-
Acyl Donor: Vinyl Palmitoleate (Irreversible donor to drive reaction).
-
Enzyme: Immobilized Lipase (e.g., Burkholderia cepacia or Penicillium camemberti - these often show sn-1 preference over sn-3 in chiral environments).
-
Conditions: Anhydrous solvent (e.g., Toluene), Low Water Activity (
). -
Control: Stop reaction at 50% conversion to prevent di-acylation (forming TAG).
-
-
Purification:
-
The mixture will contain 1,2-DAG, 2,3-DAG (enantiomer), and unreacted 2-MAG.
-
Use Chiral HPLC or Boric Acid-impregnated TLC to separate the 1,2-isomer.
-
Visualization: Enzymatic Workflow
Caption: Chemo-enzymatic route utilizing a 2-MAG scaffold and kinetic control.
Part 4: Comparative Analysis
| Feature | Chemical Synthesis (Route A) | Enzymatic Synthesis (Route B) |
| Regioselectivity | Excellent. Protecting groups enforce structure. | Moderate. Relies on enzyme kinetics and probability. |
| Purity (Isomeric) | >98% (1,2-DAG) | 70-80% (Mix of 1,2 and 2,3) |
| Scalability | Low (Gram scale). Expensive reagents. | High (Kg scale). Reusable enzymes.[7][8] |
| Effort/Time | High. 7-8 steps, multiple purifications. | Low. 2-3 steps. |
| Acyl Migration Risk | High during deprotection. | Moderate (if solvent-free/low temp). |
| Cost | $ (Bulk Lipases, Vinyl esters) |
Part 5: Critical Protocol - Preventing Acyl Migration
Regardless of the synthesis method, the stability of the final 1,2-DAG is the limiting factor.
-
Storage: Always store 1,2-DAGs at -80°C in non-polar solvents (Hexane, Benzene).
-
Solvents: Avoid protic solvents (Methanol, Ethanol) or traces of acid/base in the final vial.
-
Handling: Keep samples on dry ice during weighing.
-
Verification: Use 1H-NMR to verify the ratio of 1,2 vs 1,3 isomers.
-
1,2-DAG Signal: Protons at sn-3 (CH2-OH) appear as a doublet at ~3.7 ppm.
-
1,3-DAG Signal: Protons at sn-2 (CH-OH) appear as a multiplet at ~4.1 ppm.
-
References
-
Vilchèze, C., & Bittman, R. (1994). An efficient asymmetric synthesis of diacylglycerols. Journal of Lipid Research, 35(4), 734-738. Link
-
Zhu, Y., et al. (2017). Purification of 1,2-Diacylglycerols by a Two-Step Crystallization. Industrial & Engineering Chemistry Research, 56, 2197–2204.[9] Link
-
Rosu, R., et al. (1999). Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. Journal of the American Oil Chemists' Society, 76(7), 839-843. Link
-
BenchChem Technical Guides. (2025). Preventing acyl migration in diacylglycerol standards. BenchChem Application Notes. Link
-
Wang, X., et al. (2015).[4] Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. Biotechnology Letters, 37(3), 691-696. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1-Palmitoleoyl-2-stearoyl-sn-glycerol
Topic: Personal protective equipment for handling 1-Palmitoleoyl-2-stearoyl-sn-glycerol Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Risk Profile
Substance: this compound (16:1-18:0 DG)
CAS: N/A (Specific mixed-chain isomer; treat as generic Diacylglycerol)
Molecular Formula: C
As a Senior Application Scientist, I must clarify a critical distinction often missed in standard safety data sheets (SDS): The primary hazard in handling this lipid is not the substance itself, but the solvents required to solubilize it and the fragility of its isomeric state.
While 16:1-18:0 DG is generally classified as non-hazardous (non-toxic, non-corrosive) under GHS standards, it is a potent activator of Protein Kinase C (PKC) and must be handled as a bioactive agent. Furthermore, the experimental safety—preserving the sn-1,2 isomer from acyl migration—is as critical as operator safety.
The Dual-Risk Matrix
| Risk Category | Primary Agent | Hazard Description | Critical Mitigation |
| Operator Safety | Solvents (CHCl | Carcinogenicity, volatility, neurotoxicity. | Fume hood, solvent-resistant PPE. |
| Operator Safety | Bioactivity (DAG) | PKC activation (tumor promotion mimicry).[1][2] | Dermal protection (gloves), avoid inhalation. |
| Data Integrity | Acyl Migration | Shift from sn-1,2 to stable sn-1,3 isomer. | Strict pH control , low temp, avoid silica gel. |
| Data Integrity | Oxidation | Peroxidation of the 16:1 double bond. | Inert gas (Argon/N |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for the chloroform solutions typically used to store this lipid. Chloroform permeates standard disposable nitrile in <2 minutes.
Recommended PPE Configuration[3]
| Zone | Activity | Hand Protection | Eye/Face | Body |
| Dry Handling | Weighing powder/film | Single Nitrile (4-5 mil) | Safety Glasses w/ side shields | Lab Coat (Cotton/Poly) |
| Solubilization | Dissolving in CHCl | PVA (Polyvinyl alcohol) or Laminate (Silver Shield®). Alt: Double Nitrile (change every 5 mins). | Chemical Splash Goggles | Lab Coat + Chemical Apron |
| Cell Culture | Adding to media (DMSO/EtOH) | Single Nitrile (Standard) | Safety Glasses | Lab Coat |
| Waste | Disposal of solvent mix | Heavy Duty Nitrile or Laminate | Splash Goggles | Lab Coat |
Expert Insight: If you lack PVA gloves, use the "Double-Glove & Discard" method: Wear two pairs of nitrile gloves. If a splash occurs, immediately strip the outer pair, inspect the inner pair, and replace.
Operational Protocol: The "Zero-Migration" Workflow
The following workflow is designed to prevent Acyl Migration , the spontaneous chemical shift of the fatty acid from the sn-2 position to the sn-3 position, which renders the DAG biologically inactive for PKC assays.
A. Storage & Receiving[1][2][3][4][5]
-
Arrival: Vial likely arrives on dry ice. Immediately transfer to -20°C (or -80°C for long term).
-
Container: Ensure lipid is stored in Glass (Amber preferred).
-
Critical: Never store chloroform lipid solutions in plastic (polystyrene/polypropylene).[3] The solvent will leach plasticizers (phthalates) into your sample, ruining Mass Spec data.
-
B. Solubilization & Aliquoting (Step-by-Step)
Objective: Create a stock solution without triggering oxidation or isomerization.
-
Equilibration: Remove vial from freezer. Allow it to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric water into the lipid. Water catalyzes acyl migration and hydrolysis.
-
-
Solvent Selection:
-
The Protocol:
-
Step 1: In a fume hood, add Chloroform to the lipid powder to reach 10-20 mg/mL.
-
Step 2: Vortex gently under Argon stream to displace oxygen.
-
Step 3: Aliquot immediately into single-use glass vials with Teflon-lined caps .
-
Step 4: Dry down aliquots under a nitrogen/argon stream if storing as a film (preferred for stability).
-
Step 5: Store aliquots at -80°C.
-
C. Visualization of Safe Handling Workflow
Caption: Workflow emphasizing moisture control to prevent acyl migration (1,2-DAG to 1,3-DAG shift).
Disposal & Decontamination
Because 16:1-18:0 DG is bioactive and often dissolved in hazardous solvents, disposal must follow strict chemical waste protocols.
Waste Classification Table
| Waste Type | Composition | Disposal Method |
| Liquid Waste A | Lipid + Chloroform/Methanol | Halogenated Organic Waste stream. |
| Liquid Waste B | Lipid + DMSO/Ethanol | Non-Halogenated Organic Waste stream. |
| Solid Waste | Vials, Pipette tips, Gloves | Chemically Contaminated Sharps/Solids bin. |
| Aqueous Waste | Cell media with <0.1% Lipid | Bleach (10%) for 20 mins, then drain (if permitted) or Biohazard Liquid. |
Decontamination of Glassware
To remove residual lipid and prevent cross-contamination:
-
Rinse 1: Chloroform or Methanol (collect as waste).
-
Rinse 2: Ethanol.
-
Wash: Alconox® or similar detergent with hot water.
-
Base Treatment (Optional but Recommended): Soak in 1N NaOH for 1 hour.
Emergency Procedures
Scenario: Skin Exposure to Chloroform Stock
-
Immediate Action: Remove contaminated gloves/clothing immediately. Do not let chloroform trapped against skin.
-
Wash: Wash skin with mild soap and copious water for 15 minutes.
-
Medical: Seek attention if irritation persists or if a large surface area was exposed.
Scenario: Spillage of Powder
-
Containment: Cover with damp paper towel to prevent dust generation.
-
Cleanup: Wipe up with 70% Ethanol.
-
Disposal: Place materials in hazardous solid waste.
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Avanti Polar Lipids.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Chloroform.[6] United States Department of Labor. Retrieved from [Link]
-
Kimberly-Clark Professional. (2020).[6] Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link] (General landing page for verification of nitrile permeation data).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
